Jak1-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H23N5O |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(3S,5R)-4-[[5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]amino]adamantan-1-ol |
InChI |
InChI=1S/C20H23N5O/c26-20-5-11-3-12(6-20)17(13(4-11)7-20)25-18-15-1-2-21-19(15)22-10-16(18)14-8-23-24-9-14/h1-2,8-13,17,26H,3-7H2,(H,23,24)(H2,21,22,25)/t11?,12-,13+,17?,20? |
Clé InChI |
GRNVQRLQIUHOOP-RPLWNGJCSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Action of JAK1-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of JAK1-IN-12, a selective inhibitor of Janus Kinase 1 (JAK1). This document provides a comprehensive overview of its biochemical and cellular activity, the experimental protocols used for its characterization, and its role in modulating critical cytokine signaling pathways.
Introduction to JAK1 and the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are pivotal mediators of cellular signaling. They are integral to the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which transduces signals from a wide array of cytokines and growth factors, thereby regulating crucial cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[1][2][3]
The canonical JAK-STAT signaling cascade is initiated upon the binding of a cytokine to its specific receptor on the cell surface. This binding event induces the dimerization or multimerization of receptor subunits, bringing the associated JAKs into close proximity. This proximity facilitates the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[2][4] STAT proteins are subsequently recruited to these phosphorylated sites and are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.[2]
JAK1 is a key player in this pathway, as it pairs with other JAK family members to mediate the signaling of numerous pro-inflammatory cytokines.[5] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.[6]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of JAK1. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the JAK1 enzyme. By occupying this site, this compound prevents the phosphorylation of JAK1 and its downstream substrates, including STAT proteins. This blockade of the JAK-STAT signaling cascade ultimately leads to the suppression of pro-inflammatory cytokine-mediated gene expression.
Quantitative Data: Biochemical and Cellular Potency
The inhibitory activity and selectivity of this compound have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are a key measure of an inhibitor's potency.
| Kinase | IC50 (µM) | Fold Selectivity vs. JAK1 |
| JAK1 | 0.0246 | 1 |
| JAK2 | 0.423 | 17.2 |
| JAK3 | 0.410 | 16.7 |
| TYK2 | 1.12 | 45.5 |
Data sourced from MedchemExpress. Fold selectivity is calculated as IC50(Kinase X) / IC50(JAK1).
These data demonstrate that this compound is a highly potent inhibitor of JAK1 with significant selectivity over other JAK family members. This selectivity is a critical attribute, as the inhibition of other JAKs can be associated with off-target effects.
Signaling Pathways and Experimental Workflows
JAK1-Mediated Cytokine Signaling Pathway
The following diagram illustrates the central role of JAK1 in mediating signals from various pro-inflammatory cytokines and the point of intervention by this compound.
Experimental Workflow for Inhibitor Characterization
The characterization of a JAK inhibitor like this compound typically follows a structured workflow, from initial biochemical screening to cellular and in vivo validation.
Experimental Protocols
The following are representative protocols for the key assays used to characterize this compound.
In Vitro JAK Kinase Activity and Inhibition Assay
This protocol describes a method to determine the IC50 value of an inhibitor against a purified kinase.[7][8]
Reagents & Materials:
-
Recombinant human JAK1, JAK2, JAK3, TYK2 (catalytic domains)
-
ATP and a suitable peptide substrate (e.g., GEEPLYWSFPAKKK)[7]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
This compound: Serially diluted in 100% DMSO, then further diluted in Assay Buffer
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume white plates
-
P30 Filtermat (for radioactive assay) or Luminometer (for ADP-Glo™)
Procedure:
-
Add 2.5 µL of 2x concentrated kinase solution to each well.
-
Add 2.5 µL of serially diluted this compound or DMSO vehicle control.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 2x concentrated ATP/substrate mix. The final ATP concentration should be at the Km for each respective enzyme.
-
Incubate for 60 minutes at 30°C.[7]
-
Stop the reaction and detect the signal according to the chosen method:
-
Radioactive method: Add 5 µL of 3% phosphoric acid. Transfer a 10 µL aliquot onto a P30 Filtermat. Wash the filtermat with 75 mM phosphoric acid and then with methanol. Measure radioactivity using a scintillation counter.[7]
-
ADP-Glo™ method: Add ADP-Glo™ Reagent to deplete unused ATP. Then add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.[9]
-
-
Data Analysis: Normalize the data relative to high (no inhibitor) and low (no enzyme) controls. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular STAT Phosphorylation Assay
This protocol is used to measure the inhibition of STAT phosphorylation in cells.[10]
Reagents & Materials:
-
A suitable cell line (e.g., Ba/F3 engineered to express a specific cytokine receptor, or human PBMCs)
-
Cell culture medium
-
Cytokine for stimulation (e.g., IL-6, IFN-γ)
-
This compound: Serially diluted in DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Antibodies: Anti-phospho-STAT (pSTAT) and anti-total-STAT antibodies
-
Detection Method: Western Blot, ELISA, or Flow Cytometry
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize.
-
Pre-incubate cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with a cytokine (e.g., 10 ng/mL IL-6) for 15-30 minutes to induce STAT phosphorylation.
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Analyze pSTAT and total STAT levels using one of the following methods:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
-
ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for pSTAT and total STAT.
-
Flow Cytometry: Fix and permeabilize cells, then stain with fluorescently labeled antibodies against pSTAT.
-
-
Data Analysis: Quantify the pSTAT signal and normalize it to the total STAT signal. Plot the normalized pSTAT levels against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.
Conclusion
This compound is a potent and selective inhibitor of JAK1 that effectively blocks the JAK-STAT signaling pathway. Its mechanism of action, characterized by the competitive inhibition of ATP binding to JAK1, leads to the suppression of cytokine-induced STAT phosphorylation and subsequent inflammatory gene expression. The quantitative data from biochemical and cellular assays confirm its high potency and selectivity for JAK1 over other JAK family members. The experimental protocols detailed in this guide provide a robust framework for the evaluation of JAK inhibitors. The targeted inhibition of JAK1 by molecules like this compound represents a promising therapeutic strategy for the treatment of a range of immune-mediated inflammatory diseases.
References
- 1. assaygenie.com [assaygenie.com]
- 2. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
The Target and Mechanism of Jak1-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular target and mechanism of action of Jak1-IN-12, a selective inhibitor of Janus kinase 1 (JAK1). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of kinase inhibitors and their therapeutic applications.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Janus kinase 1 (JAK1), a member of the Janus kinase family of non-receptor tyrosine kinases. The JAK family, which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a critical role in cytokine signaling pathways that regulate immune responses, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers, making JAK kinases attractive therapeutic targets.[1]
Primary Molecular Target: Janus Kinase 1 (JAK1)
The primary molecular target of this compound is the Janus kinase 1 (JAK1) enzyme. This compound exhibits high selectivity for JAK1 over other members of the JAK family, as demonstrated by in vitro kinase assays. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of the inhibitor.
Quantitative Inhibition Data
The inhibitory activity of this compound against the four JAK family members is summarized in the table below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
| Kinase | IC50 (μM) |
| JAK1 | 0.0246 |
| JAK2 | 0.423 |
| JAK3 | 0.410 |
| TYK2 | 1.12 |
Data sourced from commercially available information.
The data clearly indicates that this compound is most potent against JAK1, with significantly higher IC50 values for JAK2, JAK3, and TYK2, confirming its classification as a selective JAK1 inhibitor.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the JAK1 enzyme. This competitive inhibition prevents the autophosphorylation of JAK1 and the subsequent phosphorylation of its downstream substrates, primarily the Signal Transducer and Activator of Transcription (STAT) proteins.
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event leads to the dimerization of receptor subunits and the activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. By inhibiting JAK1, this compound effectively blocks this signaling cascade, thereby downregulating the expression of pro-inflammatory genes.
References
The JAK1-IN-12 Signaling Pathway: A Technical Guide to a Selective JAK1 Inhibitor
Disclaimer: Publicly available information on a specific molecule designated "JAK1-IN-12" is limited. Therefore, this technical guide utilizes data and protocols from well-characterized, potent, and selective JAK1 inhibitors as a representative illustration of the core principles and methodologies relevant to the investigation of such compounds. The quantitative data and specific experimental details provided are based on representative selective JAK1 inhibitors and should be considered illustrative.
Introduction to the JAK1 Signaling Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of the JAK-STAT signaling cascade.[1] This pathway is essential for the transduction of signals from a wide array of cytokines and growth factors that regulate immunity, inflammation, hematopoiesis, and cell growth.[2]
JAK1 plays a pivotal role in signaling for numerous pro-inflammatory cytokines.[3] It associates with the intracellular domains of various cytokine receptors.[4] Upon cytokine binding, the receptor subunits dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[5] Activated JAK1 then phosphorylates tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Recruited STATs are subsequently phosphorylated by JAK1, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[5] Dysregulation of the JAK1 signaling pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[2]
Mechanism of Action of Selective JAK1 Inhibitors
Selective JAK1 inhibitors are small molecules designed to preferentially bind to the ATP-binding site within the kinase domain of JAK1.[2] By competitively inhibiting the binding of ATP, these compounds block the phosphotransferase activity of JAK1, thereby preventing its autophosphorylation and the subsequent phosphorylation of the cytokine receptor and STAT proteins.[1] This targeted inhibition of JAK1 effectively abrogates the downstream signaling cascade initiated by various pro-inflammatory cytokines, leading to the suppression of inflammatory responses. The selectivity for JAK1 over other JAK family members is a key characteristic, aiming to minimize off-target effects associated with the inhibition of JAK2 (implicated in erythropoiesis) and JAK3 (involved in lymphocyte development).[3]
Quantitative Data: Inhibitory Profile of a Representative Selective JAK1 Inhibitor
The inhibitory activity of selective JAK1 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) values against the different JAK isoforms. The following table summarizes the biochemical and cellular potency of a representative selective JAK1 inhibitor.
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | JAK1 | 2.1 | [7] |
| JAK2 | 12 | [7] | |
| JAK3 | 923 | [7] | |
| TYK2 | 12 | [7] | |
| Cellular Assay (IL-6-induced pSTAT1) | JAK1-dependent signaling | 414 | [8] |
| Cellular Assay (GM-CSF-induced pSTAT5) | JAK2-dependent signaling | 19,917 | [8] |
Note: The data presented are from different selective JAK1 inhibitors and are for illustrative purposes.
Experimental Protocols
In Vitro Biochemical Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound against purified JAK family enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (catalytic domains).
-
ATP.
-
Suitable peptide substrate (e.g., IRS1-tide).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[9]
-
Test inhibitor (serially diluted).
-
384-well plates.
-
Plate reader compatible with the detection method (e.g., ADP-Glo™, HTRF).[10][11]
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the JAK enzyme and substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each enzyme.[9]
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[10][12]
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for STAT Phosphorylation
Objective: To assess the inhibitory effect of a test compound on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.
-
Cytokine for stimulation (e.g., Interleukin-6 [IL-6] for JAK1/JAK2-dependent signaling, Granulocyte-macrophage colony-stimulating factor [GM-CSF] for JAK2-dependent signaling).[8]
-
Test inhibitor (serially diluted).
-
Cell culture medium.
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies against phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT5) and cell surface markers (e.g., CD4).
-
Flow cytometer.
Procedure:
-
Isolate PBMCs from healthy donor blood or culture a relevant cell line.
-
Pre-incubate the cells with serial dilutions of the test inhibitor or vehicle control for a specified time (e.g., 30 minutes) at 37°C.[8]
-
Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IL-6) for a short period (e.g., 20 minutes) at 37°C.[8]
-
Fix the cells immediately to preserve the phosphorylation state using a fixation buffer.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with fluorochrome-conjugated antibodies against the target phosphorylated STAT and cell surface markers.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of cells positive for the phosphorylated STAT in the specified cell population.
-
Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration relative to the cytokine-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
JAK1-STAT Signaling Pathway
Caption: The JAK1-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase 1 - Wikipedia [en.wikipedia.org]
- 5. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. bellbrooklabs.com [bellbrooklabs.com]
The Role of Jak1-IN-12 in Autoimmune Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Janus kinase (JAK) family of enzymes plays a pivotal role in the signaling pathways of numerous cytokines that are central to the pathogenesis of autoimmune diseases. Selective inhibition of JAK1 has emerged as a promising therapeutic strategy, aiming to provide the efficacy of broader JAK inhibitors while potentially offering an improved safety profile. This technical guide focuses on Jak1-IN-12, a selective JAK1 inhibitor, and explores its potential role in the treatment of autoimmune disorders. Due to the limited publicly available data on this compound in autoimmune disease models, this guide will present the known biochemical profile of this compound and supplement this with preclinical data from other well-characterized selective JAK1 inhibitors to illustrate the therapeutic potential of this drug class.
Introduction to the JAK-STAT Pathway in Autoimmunity
The JAK-STAT signaling cascade is a critical intracellular pathway that transduces signals from a multitude of cytokines and growth factors, thereby regulating immune responses, hematopoiesis, and cellular proliferation.[1] The pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven Signal Transducer and Activator of Transcription (STAT) proteins.[1] In the context of autoimmune diseases, pro-inflammatory cytokines such as interleukins (IL-6, IL-2, IL-7, IL-15, IL-21) and interferons (IFNs) bind to their cognate receptors, leading to the activation of associated JAKs.[2] Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STATs. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to modulate the transcription of target genes involved in inflammation and immune cell function.[1] Dysregulation of this pathway is a key driver in the pathology of numerous autoimmune conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[3]
This compound: A Selective JAK1 Inhibitor
This compound is a small molecule inhibitor that demonstrates selectivity for JAK1 over other JAK family members. This selectivity is crucial as different JAK isoforms have distinct roles. For instance, JAK2 is essential for erythropoiesis, and its inhibition can lead to anemia.[4] By selectively targeting JAK1, which is heavily involved in the signaling of pro-inflammatory cytokines, this compound has the potential to mitigate autoimmune-driven inflammation with a reduced risk of off-target effects.[2]
Quantitative Data: Biochemical Potency and Selectivity
The inhibitory activity of this compound has been characterized in biochemical assays, with the following half-maximal inhibitory concentrations (IC50) reported:
| Kinase | IC50 (µM) | Fold Selectivity vs. JAK1 |
| JAK1 | 0.0246 | 1 |
| JAK2 | 0.423 | ~17 |
| JAK3 | 0.410 | ~17 |
| TYK2 | 1.12 | ~46 |
Data sourced from MedchemExpress.[5]
This data clearly indicates that this compound is a potent inhibitor of JAK1 and possesses significant selectivity over the other JAK isoforms.
The Therapeutic Rationale for Selective JAK1 Inhibition in Autoimmune Disease
Preclinical Efficacy of Selective JAK1 Inhibitors in Rheumatoid Arthritis Models
Studies utilizing the collagen-induced arthritis (CIA) rodent model, a well-established preclinical model for rheumatoid arthritis, have demonstrated the potent anti-inflammatory and disease-modifying effects of selective JAK1 inhibition.
Upadacitinib (B560087): In a rat adjuvant-induced arthritis model, oral administration of upadacitinib led to a dose- and exposure-dependent reduction in paw swelling.[6] Furthermore, micro-CT analysis revealed that upadacitinib dose-dependently reduced bone erosion.[6] Histological assessments also confirmed improvements in synovial hypertrophy, inflammation, and cartilage damage.[6]
Filgotinib (B607452): In a murine CIA model, filgotinib treatment resulted in a significant reduction in clinical scores of arthritis.[7] The efficacy of filgotinib in these models has been shown to be comparable to that of established biologic therapies.[8]
These findings with other selective JAK1 inhibitors strongly suggest that a molecule with the biochemical profile of this compound would likely exhibit significant efficacy in preclinical models of autoimmune arthritis.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of JAK1 inhibitors.
In Vitro Biochemical JAK Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified JAK kinases.
Objective: To determine the IC50 value of this compound against JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP.
-
A suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
This compound, serially diluted.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
Plate reader.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then further dilute in assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the JAK enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the reaction for a specified period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular STAT Phosphorylation Assay (Phospho-Flow Cytometry)
This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
Objective: To assess the functional inhibition of JAK1-mediated signaling by this compound in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Fresh human whole blood or isolated PBMCs.
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2-STAT3, IL-2 for JAK1/JAK3-STAT5).[9]
-
This compound, serially diluted.
-
Fixation buffer (e.g., paraformaldehyde).
-
Permeabilization buffer (e.g., methanol).
-
Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5) and cell surface markers (e.g., CD4, CD8).[10]
-
Flow cytometer.
Procedure:
-
Pre-incubate whole blood or PBMCs with various concentrations of this compound or DMSO for 1 hour at 37°C.
-
Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells immediately by adding a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against phospho-STATs and cell surface markers.
-
Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal within the desired cell populations.
-
Calculate the percentage of inhibition of STAT phosphorylation relative to the cytokine-stimulated control and determine the IC50 value.
In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used animal model to evaluate the efficacy of anti-arthritic compounds.[11]
Objective: To determine the in vivo efficacy of this compound in a rodent model of rheumatoid arthritis.
Animals: DBA/1 mice or Lewis rats.[11]
Procedure:
-
Induction of Arthritis:
-
Treatment:
-
Begin daily oral administration of this compound or vehicle control upon the first signs of arthritis (typically around day 21-28).
-
-
Assessment of Arthritis:
-
Monitor animals regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical scoring based on erythema and swelling of the joints.[13]
-
-
Endpoint Analysis:
Visualizations
Signaling Pathway Diagram
Caption: JAK-STAT pathway and this compound inhibition.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound.
Conclusion
This compound is a potent and selective JAK1 inhibitor. While direct preclinical evidence in autoimmune disease models is currently limited, the established role of JAK1 in autoimmune pathogenesis and the demonstrated efficacy of other selective JAK1 inhibitors in relevant animal models provide a strong foundation for its potential as a therapeutic agent. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this compound and other novel JAK1 inhibitors for the treatment of autoimmune and inflammatory diseases. Further in vivo studies are warranted to confirm the therapeutic potential of this compound in this setting.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase Inhibitors in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] Preclinical Characterization of GLPG0634, a Selective Inhibitor of JAK1, for the Treatment of Inflammatory Diseases | Semantic Scholar [semanticscholar.org]
- 9. agilent.com [agilent.com]
- 10. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of JAK1-IN-12 in Modulating the Inflammatory Response: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase (JAK) family of enzymes, particularly JAK1, plays a pivotal role in the signaling cascades of numerous pro-inflammatory cytokines. Consequently, selective inhibition of JAK1 has emerged as a promising therapeutic strategy for a wide range of immune-mediated inflammatory diseases. This technical guide provides an in-depth analysis of JAK1-IN-12, a selective inhibitor of JAK1. We will explore its mechanism of action, inhibitory activity, and its role in the context of the inflammatory response. This document will detail the core signaling pathways, present quantitative data on its inhibitory profile, and provide representative experimental protocols for its characterization.
Introduction to JAK1 in Inflammatory Signaling
The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a multitude of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[1] The pathway is initiated by the binding of a cytokine to its cognate receptor, leading to the activation of receptor-associated JAKs. There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[2]
JAK1 is a key signaling component for a broad range of cytokines implicated in inflammation, including those that utilize the common gamma chain (γc) receptor subunit (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) and the gp130 receptor subunit (e.g., IL-6).[2] Upon activation, JAK1 phosphorylates signal transducers and activators of transcription (STATs), which then dimerize and translocate to the nucleus to modulate the expression of target inflammatory genes.[1] Given its central role, selective inhibition of JAK1 is a key therapeutic objective to dampen the inflammatory response while potentially minimizing off-target effects associated with the inhibition of other JAK isoforms.
This compound: A Selective JAK1 Inhibitor
This compound is a small molecule inhibitor that demonstrates selectivity for JAK1 over other members of the JAK family. Its inhibitory activity is crucial for its potential to modulate inflammatory responses.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the JAK1 kinase domain, preventing the phosphorylation of its substrates, including STAT proteins. This blockade of STAT phosphorylation interrupts the downstream signaling cascade initiated by pro-inflammatory cytokines, ultimately leading to a reduction in the expression of inflammatory mediators.
Quantitative Inhibitory Profile
The in vitro potency and selectivity of this compound have been characterized through biochemical assays. The half-maximal inhibitory concentrations (IC50) against the four human JAK isoforms are summarized below.
| Kinase | IC50 (µM) |
| JAK1 | 0.0246 |
| JAK2 | 0.423 |
| JAK3 | 0.410 |
| TYK2 | 1.12 |
| Data sourced from MedchemExpress.[3] |
As the data indicates, this compound is most potent against JAK1, with significantly higher IC50 values for JAK2, JAK3, and TYK2, demonstrating its selectivity. In a cellular context, in Ba/F3-TEL-JAK1 cell lines, a compound designated as "Compound 12b," which is identified as this compound, demonstrated an IC50 of 0.110 µM against JAK1.[3]
Signaling Pathways and Experimental Workflows
The JAK1-STAT Signaling Pathway
The following diagram illustrates the canonical JAK1-STAT signaling pathway and the point of inhibition by this compound.
Caption: The JAK1-STAT signaling pathway and the point of inhibition by this compound.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro evaluation of a JAK1 inhibitor like this compound.
Caption: A generalized experimental workflow for characterizing a JAK1 inhibitor.
Detailed Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of a kinase inhibitor. Below are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common method to determine the IC50 value of an inhibitor against a purified kinase.[4]
-
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the JAK1 enzyme. The phosphorylated peptide is then detected by a europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor fluorophore. When in close proximity, fluorescence resonance energy transfer (FRET) occurs between the donor and acceptor. An inhibitor will reduce the phosphorylation, leading to a decrease in the FRET signal.[4]
-
Materials:
-
Recombinant human JAK1 catalytic domain.
-
Biotinylated peptide substrate (e.g., Ulight-JAK-1tide).
-
ATP.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[5]
-
This compound: Serially diluted in 100% DMSO.
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated acceptor.
-
384-well low-volume white plates.
-
-
Procedure:
-
Add 2.5 µL of 2x concentrated JAK1 enzyme solution to each well.
-
Add 2.5 µL of serially diluted this compound or DMSO vehicle control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a 2x ATP/Substrate mixture. The final ATP concentration should be at the Km for the enzyme.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding the detection reagents.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
Cellular STAT Phosphorylation Assay
This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.[5]
-
Principle: Whole cells are treated with the inhibitor prior to stimulation with a cytokine that signals through JAK1. The level of phosphorylated STAT protein is then quantified, typically by Western blot or flow cytometry.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.
-
This compound.
-
Cytokine stimulant (e.g., IL-6 or IFN-γ).
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against total STAT and phospho-STAT (e.g., pSTAT3 Tyr705), and a suitable secondary antibody.
-
-
Procedure:
-
Pre-incubate cells with various concentrations of this compound or DMSO vehicle for 1 hour.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6 at 10 ng/mL) for 15-30 minutes.[5]
-
Wash cells with ice-cold PBS and lyse the cells.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting with antibodies against total and phosphorylated STAT proteins.
-
-
Data Analysis: Quantify the band intensities for phosphorylated and total STAT proteins. Normalize the phospho-STAT signal to the total STAT signal. Calculate the percentage of inhibition of STAT phosphorylation relative to the stimulated control without inhibitor.
In Vivo Applications and Future Directions
While the primary publicly available in vivo data for this compound relates to its promotion of hair growth in mice, its selective JAK1 inhibitory profile strongly suggests potential efficacy in preclinical models of inflammatory diseases.[3] Future research should focus on evaluating this compound in models such as collagen-induced arthritis (CIA) in rodents or imiquimod-induced psoriasis. Such studies would provide crucial insights into its in vivo efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationship, and safety profile.
Conclusion
This compound is a selective JAK1 inhibitor with a promising in vitro profile. Its ability to potently inhibit JAK1 suggests it can effectively block the signaling of numerous pro-inflammatory cytokines. The data and protocols presented in this guide provide a framework for the further investigation and characterization of this compound and other selective JAK1 inhibitors in the context of inflammatory and autoimmune diseases. Further studies are warranted to fully elucidate its therapeutic potential.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
JAK1-IN-12 for Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of JAK1-IN-12, a selective inhibitor of Janus Kinase 1 (JAK1), for its potential application in cancer research. While specific peer-reviewed data on this compound in oncology is limited, this document synthesizes available information on the compound with established knowledge of JAK1 inhibition in cancer biology, providing a foundational resource for researchers.
Core Compound Data: this compound
This compound is a selective inhibitor of JAK1, a key enzyme in the JAK/STAT signaling pathway, which is frequently dysregulated in various cancers.[1] Its selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) suggests a potential for targeted therapeutic effects with a reduced off-target toxicity profile.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| JAK1 | 0.0246 |
| JAK2 | 0.423 |
| JAK3 | 0.410 |
| TYK2 | 1.12 |
Data sourced from MedchemExpress.[1]
The data demonstrates that this compound is approximately 17-fold more selective for JAK1 over JAK2 and JAK3, and over 45-fold more selective for JAK1 than TYK2.
Mechanism of Action and Role in Cancer
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[2] This signaling cascade, known as the JAK/STAT pathway, plays a crucial role in cell proliferation, differentiation, apoptosis, and immune regulation.[2] In many cancers, the JAK/STAT pathway is constitutively activated, driving tumor growth and survival.[3]
JAK1 is a key signaling node for numerous pro-inflammatory cytokines, such as interleukin-6 (IL-6), which are implicated in the tumor microenvironment and cancer progression.[4][5] By selectively inhibiting JAK1, this compound is expected to block the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, which is a well-established oncogene.[6][7] Inhibition of the JAK1/STAT3 axis can lead to decreased cancer cell proliferation, induction of apoptosis, and reduced tumor cell invasion.[6][8]
Signaling Pathway Diagram
Caption: The JAK1/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound in cancer research. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.
In Vitro Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of JAK family kinases. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[9]
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Biotinylated peptide substrate (e.g., Ulight™-JAKtide).
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA).
-
This compound stock solution (in DMSO).
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing a constant, low percentage of DMSO.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the JAK enzyme and biotinylated peptide substrate mixture to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (at a concentration close to the Km for each enzyme).
-
Incubate for 60-120 minutes at room temperature.
-
Stop the reaction by adding the HTRF detection reagents containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF plate reader at the appropriate wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well clear-bottom white plates.
-
Luminometer.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot for Phospho-STAT3 Inhibition
This protocol is used to determine the effect of this compound on the phosphorylation of STAT3 in cancer cells.[10]
Materials:
-
Cancer cell lines.
-
Serum-free cell culture medium.
-
Cytokine for stimulation (e.g., IL-6).
-
This compound stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a cytokine (e.g., IL-6) for 15-30 minutes to induce STAT3 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and the loading control.
Experimental Workflow and Visualization
A logical workflow is essential for the preclinical evaluation of a targeted inhibitor like this compound.
Experimental Workflow Diagram
Caption: A typical preclinical experimental workflow for characterizing a JAK1 inhibitor.
Conclusion
This compound is a potent and selective JAK1 inhibitor. Based on the well-established role of the JAK1/STAT3 pathway in cancer, this compound represents a valuable tool for investigating the therapeutic potential of selective JAK1 inhibition in various cancer models. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of this compound's anti-cancer efficacy and mechanism of action. Further research is warranted to explore its activity in specific cancer cell lines, in vivo tumor models, and in combination with other anti-cancer agents.
References
- 1. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of JAK1, 2/STAT3 signaling induces apoptosis, cell cycle arrest, and reduces tumor cell invasion in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Selectivity Profile of a JAK1 Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Janus kinase 1 (JAK1) inhibitors, a critical class of molecules in development for a range of autoimmune and inflammatory diseases. While specific quantitative data for a compound designated "Jak1-IN-12" is not available in the public domain, this document will use data from other well-characterized, selective JAK1 inhibitors to illustrate the core principles, experimental methodologies, and data presentation crucial for assessing kinase selectivity.
The Janus kinases (JAKs) are a family of four intracellular tyrosine kinases—JAK1, JAK2, JAK3, and TYK2—that are essential for mediating signals from cytokine and growth factor receptors.[1] This signaling occurs through the JAK-STAT pathway, which is pivotal in regulating immune responses, inflammation, and hematopoiesis.[2] Given the high degree of homology within the ATP-binding sites of the JAK family, achieving selectivity for a single member is a significant challenge in drug discovery but is crucial for crafting a desired therapeutic effect while minimizing off-target side effects.[2][3] Selective JAK1 inhibition is pursued to target pro-inflammatory cytokine pathways while avoiding the potential hematological adverse events associated with JAK2 inhibition and the broader immunosuppression linked to JAK3 inhibition.[4][5]
Comparative Kinase Selectivity Profile
The primary method for defining a kinase inhibitor's selectivity is to measure its inhibitory concentration (IC50) against a panel of kinases. A lower IC50 value indicates greater potency. The ratio of IC50 values between different kinases provides a quantitative measure of selectivity. The following table presents a representative selectivity profile for a selective JAK1 inhibitor, compiled from publicly available data, to demonstrate how such data is structured and interpreted.
| Kinase Target | IC50 (nM) | Selectivity vs. JAK1 (Fold-Increase) |
| JAK1 | 29 | 1 |
| JAK2 | 803 | ~28-fold |
| JAK3 | >10,000 | >345-fold |
| TYK2 | 1,300 | ~45-fold |
| Table 1: Representative biochemical IC50 values for a selective JAK1 inhibitor (Abrocitinib) against the four JAK family members. Data demonstrates preferential potency for JAK1.[6] |
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is the principal signaling mechanism for numerous cytokines and growth factors. The process is initiated when a cytokine binds to its specific cell-surface receptor, causing the receptor units to dimerize. This brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are recruited, phosphorylated by the JAKs, and subsequently dimerize. These STAT dimers then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune function.
Experimental Protocols
Accurate determination of a JAK1 inhibitor's selectivity profile relies on robust and well-defined biochemical and cellular assays.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified kinase domains.
Objective: To determine the IC50 value of an inhibitor against purified JAK1, JAK2, JAK3, and TYK2 enzymes.
Methodology: A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Reagents: Purified, recombinant catalytic domains of human JAK1, JAK2, JAK3, and TYK2; a biotinylated peptide substrate; ATP; HTRF detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-conjugated acceptor).
-
Procedure: a. The inhibitor is serially diluted in DMSO and added to wells of a microplate. b. The specific JAK enzyme and the peptide substrate are added to the wells. c. The kinase reaction is initiated by the addition of ATP. The reaction is typically carried out at room temperature for 1 hour. d. The reaction is stopped by the addition of a solution containing EDTA and the HTRF detection reagents. e. After an incubation period (e.g., 40-60 minutes) to allow for antibody binding, the HTRF signal is measured on a compatible plate reader.
-
Data Analysis: The ratio of the fluorescence emission signals is used to determine the degree of substrate phosphorylation. IC50 values are calculated by fitting the inhibitor concentration versus percent inhibition data to a four-parameter logistic curve.
Cellular Phospho-STAT Assay (In Situ)
This assay measures the functional consequence of JAK1 inhibition within a cellular context by quantifying the phosphorylation of downstream STAT proteins.
Objective: To determine the potency of an inhibitor in blocking cytokine-induced STAT phosphorylation in a relevant cell line or primary cells.
Methodology:
-
Cell System: A human cell line that expresses the relevant cytokine receptors and JAKs (e.g., human peripheral blood mononuclear cells or a specific cell line like TF-1).
-
Procedure: a. Cells are plated and pre-incubated with serial dilutions of the inhibitor for a defined period (e.g., 1-2 hours). b. A specific cytokine is added to stimulate the JAK-STAT pathway (e.g., IL-6 to primarily activate JAK1/2, or IL-2 for JAK1/3). c. After a short stimulation period (e.g., 15-30 minutes), the cells are fixed and permeabilized. d. The cells are then stained with a fluorescently-labeled antibody specific for the phosphorylated form of a target STAT protein (e.g., anti-pSTAT3). e. The level of pSTAT is quantified using flow cytometry or an in-cell Western assay.
-
Data Analysis: The IC50 is determined by plotting inhibitor concentration against the inhibition of the cytokine-induced pSTAT signal.
References
- 1. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preclinical Profile of Jak1-IN-12: A Selective Janus Kinase 1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Jak1-IN-12 is a selective, preclinical inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway. This pathway is a critical mediator of cytokine signaling and is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The selective inhibition of JAK1 is a promising therapeutic strategy aimed at modulating the immune response while potentially mitigating off-target effects associated with broader JAK family inhibition. This document provides a comprehensive overview of the available preclinical data for this compound, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols.
Mechanism of Action
The Janus kinase (JAK) family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases are essential for transducing signals from a wide array of cytokines and growth factors.[1] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and hematopoiesis.
This compound exerts its effect by selectively inhibiting the kinase activity of JAK1. By blocking the ATP-binding site of JAK1, it prevents the phosphorylation and subsequent activation of downstream STAT proteins, thereby interrupting the pro-inflammatory signaling cascade.[1]
Signaling Pathway Diagram
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
In Vitro Data
Kinase Inhibition Profile
This compound has been characterized as a potent and selective inhibitor of JAK1. Its inhibitory activity against the four members of the JAK family is summarized in the table below. The data indicates a significant selectivity for JAK1 over JAK2, JAK3, and TYK2.
| Kinase Target | IC50 (µM) |
| JAK1 | 0.0246 |
| JAK2 | 0.423 |
| JAK3 | 0.410 |
| TYK2 | 1.12 |
Data sourced from MedChemExpress.
Experimental Protocol: In Vitro Kinase Assay
The inhibitory activity of this compound was likely determined using a standard in vitro kinase assay, such as an ADP-Glo™ Kinase Assay. The following is a generalized protocol for such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
A suitable kinase substrate peptide (e.g., a STAT-derived peptide)
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute these concentrations in the kinase assay buffer.
-
Kinase Reaction:
-
In the wells of the assay plate, add the kinase assay buffer, the respective JAK enzyme, and the substrate peptide.
-
Add the diluted this compound or DMSO (as a vehicle control).
-
Initiate the kinase reaction by adding a solution of ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
In Vivo Data
Hair Growth Promotion in Mice
A notable in vivo effect of this compound is the promotion of hair growth. In a preclinical study, topical application of this compound was shown to stimulate hair growth in mice.
Study Finding:
-
Topical application of this compound (referred to as Compound 12b in some contexts) at a 2% concentration in a 10% DMSO solution, applied daily for one month to a shaved area on the dorsal back of 8-week-old C57/B6 mice, resulted in the promotion of hair growth in the treated area.[2]
Experimental Protocol: Mouse Hair Growth Model
Objective: To evaluate the effect of topically applied this compound on hair follicle cycling and hair growth in mice.
Animal Model:
-
8-week-old C57/B6 mice (at this age, the hair follicles are typically in the telogen or resting phase).
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in a suitable solvent)
-
Electric clippers
-
Topical application device (e.g., micropipette)
Procedure:
-
Animal Preparation: Anesthetize the mice and carefully shave a defined area on their dorsal back.
-
Treatment Groups: Divide the mice into at least two groups: a treatment group receiving topical this compound and a control group receiving the vehicle alone.
-
Dosing:
-
Prepare a 2% solution of this compound in the vehicle.
-
Apply a specified volume of the this compound solution or vehicle to the shaved area of the respective groups daily.
-
-
Observation:
-
Visually inspect and photograph the treated areas at regular intervals (e.g., daily or every few days) for signs of hair growth. The darkening of the skin is an early indicator of the anagen (growth) phase induction.
-
Continue the treatment and observation for a predefined period (e.g., one month).
-
-
Endpoint Analysis (Optional):
-
At the end of the study, skin biopsies can be collected from the treated areas for histological analysis (e.g., H&E staining) to examine the hair follicle morphology and determine the stage of the hair cycle.
-
References
Methodological & Application
Application Notes and Protocols for Jak1-IN-12 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak1-IN-12 is a potent and selective inhibitor of Janus kinase 1 (JAK1). The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1] This signaling pathway, known as the JAK-STAT pathway, is integral to numerous cellular processes, including proliferation, differentiation, apoptosis, and immune regulation.[2] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including inflammatory conditions, autoimmune disorders, and cancers.[2][3] this compound offers a valuable tool for investigating the specific roles of JAK1 in these processes. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of the JAK1 kinase domain.[4] By occupying this site, it prevents the binding of ATP and subsequent autophosphorylation and activation of JAK1. This, in turn, blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] Activated STATs typically dimerize and translocate to the nucleus to regulate the transcription of target genes.[5] By inhibiting this cascade, this compound effectively modulates the expression of genes involved in inflammation, immunity, and cell proliferation.[1]
The selectivity of a kinase inhibitor is a critical parameter. This compound exhibits high selectivity for JAK1 over other members of the JAK family, which includes JAK2, JAK3, and TYK2. This selectivity is important for minimizing off-target effects and for dissecting the specific biological functions of JAK1.[6]
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄N₆O₂ | N/A |
| Molecular Weight | 428.48 g/mol | N/A |
| Solubility | Soluble in DMSO | [7] |
| Storage | Store solid at -20°C. Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles. | [7] |
Quantitative Data: In Vitro Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against the JAK kinase family.
| Target | IC₅₀ (µM) |
| JAK1 | 0.0246 |
| JAK2 | 0.423 |
| JAK3 | 0.410 |
| TYK2 | 1.12 |
Note: IC₅₀ values can vary depending on the specific assay conditions, such as ATP concentration.
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium
Protocol:
-
Stock Solution Preparation (10 mM):
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Aseptically, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW = 428.48 g/mol ), add 233.4 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium. It is recommended to perform serial dilutions.
-
To minimize solvent toxicity, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1-0.5%.[7]
-
Prepare fresh working solutions for each experiment.
-
Western Blot Analysis of STAT Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation.
Materials:
-
Cells of interest
-
This compound
-
Appropriate cytokine for stimulation (e.g., IL-6, IFN-γ)
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-JAK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere and grow overnight.
-
The following day, pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes.[8]
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total STAT proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an appropriate imaging system.
-
Cell Proliferation/Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTS or similar cell viability reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound or vehicle control to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.[9]
-
-
Viability Measurement (MTS Assay):
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[9]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Staining:
-
Harvest the cells (including both adherent and floating cells) and wash them with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Visualizations
Caption: Mechanism of this compound action on the JAK-STAT signaling pathway.
Caption: A typical workflow for studying the effects of this compound in cell culture.
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in DMSO before preparing working solutions. If precipitation is observed in the cell culture medium, consider using a lower concentration or a different formulation if available.
-
Off-Target Effects: While this compound is selective for JAK1, at higher concentrations, it may inhibit other kinases.[3] It is advisable to use the lowest effective concentration and to consider control experiments, such as using a structurally different JAK1 inhibitor or performing rescue experiments.[3]
-
Cell Line Variability: The sensitivity of different cell lines to this compound can vary significantly.[10] It is crucial to perform dose-response experiments to determine the optimal concentration for each cell line and experimental endpoint.
-
Stability in Culture: The stability of small molecule inhibitors in cell culture medium can be influenced by factors such as pH, temperature, and the presence of serum proteins.[7][11] For long-term experiments, it may be necessary to replenish the medium with fresh inhibitor.
-
Cytotoxicity: High concentrations of this compound or the DMSO solvent can be cytotoxic. Always include a vehicle control (DMSO alone) in your experiments and ensure the final DMSO concentration is kept to a minimum.
References
- 1. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK1 mutation analysis in T-cell acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for JAK1-IN-12 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JAK1-IN-12 is a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway. This pathway is a critical mediator of cellular responses to a wide range of cytokines and growth factors, playing a fundamental role in inflammation, immunity, and hematopoiesis. By selectively targeting JAK1, this compound offers a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases. These application notes provide a summary of available dosage information for this compound and other selective JAK1 inhibitors in mouse models, along with detailed protocols for its administration.
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for numerous cytokines and growth factors. The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits. This brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses. This compound selectively inhibits JAK1, thereby disrupting this signaling cascade and mitigating the downstream inflammatory effects.
Data Presentation: Dosage of Selective JAK1 Inhibitors in Mouse Models
The following table summarizes published dosages for this compound and other selective JAK1 inhibitors in various mouse models. It is important to note that optimal dosage can vary significantly depending on the specific mouse strain, disease model, and desired therapeutic outcome. The provided data should serve as a starting point for dose-ranging studies.
| Compound | Mouse Model | Dose | Route of Administration | Frequency | Observed Effects & Reference |
| This compound | C57/B6 (Hair Growth) | 2% in 10% DMSO | Topical | Daily for 1 month | Promoted skin darkening and new hair growth.[1] |
| Povorcitinib (INCB54707) | Down Syndrome (Dp16) | 60 mg/kg | Oral Gavage | Twice daily for 16 days | Improved survival rate and reduced serum levels of inflammatory cytokines.[2] |
| Filgotinib (GLPG0634) | DSS-induced Colitis | 3, 10, 30 mg/kg | Oral Gavage | Once daily | Dose-dependent slowing of disease progression and efficacy in all measures of disease activity at 30 mg/kg.[3][4] |
| Itacitinib (INCB039110) | Hemophagocytic Lymphohistiocytosis (HLH) | 120 mg/kg | Oral Gavage | Twice daily | Well-tolerated and suppressed IFN-γ–induced STAT1 phosphorylation.[5] |
| Itacitinib (INCB039110) | Xenogeneic Graft-versus-Host Disease (xGVHD) | ~120 mg/kg (3 mg) | Oral Gavage | Twice daily | Improved survival and reduced GVHD score.[6] |
| Itacitinib (INCB039110) | Cytokine Release Syndrome (CRS) | 60, 120 mg/kg | Oral Gavage | Prophylactic or Therapeutic | Significantly reduced serum levels of CRS-implicated cytokines.[7] |
Experimental Protocols
Protocol 1: Topical Administration of this compound for Dermatological Models
This protocol is adapted from a study investigating the effect of this compound on hair growth in C57/B6 mice.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
Electric shaver or depilatory cream
-
Animal handling and restraining equipment
Procedure:
-
Preparation of 2% this compound in 10% DMSO Solution:
-
To prepare a 10 mL solution, weigh 200 mg of this compound powder.
-
Dissolve the powder in 1 mL of DMSO in a sterile microcentrifuge tube. Vortex thoroughly to ensure complete dissolution.
-
Add 9 mL of sterile deionized water to the DMSO-inhibitor mixture. Vortex again to create a homogenous solution.
-
Note: The final concentration will be 20 mg/mL (2%) this compound in 10% DMSO.
-
-
Animal Preparation:
-
Anesthetize the mice according to your institution's approved animal care and use protocol.
-
Carefully shave a defined area on the dorsal back of the mouse. Alternatively, use a depilatory cream, ensuring complete removal and rinsing to avoid skin irritation.
-
Allow the skin to recover for 24 hours before the first application.
-
-
Topical Application:
-
Gently restrain the mouse.
-
Using a pipette, apply a specific volume (e.g., 50-100 µL, depending on the size of the shaved area) of the prepared this compound solution to the shaved area.
-
Ensure even spreading of the solution over the target skin surface.
-
For the control group, apply the vehicle solution (10% DMSO in water) to a separate cohort of mice.
-
Repeat the application daily for the duration of the study (e.g., 30 days).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals daily for any signs of skin irritation or adverse reactions.
-
Document changes in the treated skin area through photography at regular intervals.
-
At the study endpoint, skin biopsies can be collected for histological analysis to assess hair follicle regeneration and inflammatory cell infiltration.
-
Protocol 2: Systemic Administration of a Selective JAK1 Inhibitor via Oral Gavage
This protocol provides a general method for the oral administration of a selective JAK1 inhibitor, based on methodologies used for compounds like Povorcitinib and Filgotinib.[2][3][4][5][6][7]
Materials:
-
Selective JAK1 inhibitor powder (e.g., this compound)
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a solution of PEG300, Tween-80, and saline)
-
Sterile tubes
-
Vortex mixer and/or sonicator
-
Analytical balance
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes (1 mL)
-
Animal handling and restraining equipment
Procedure:
-
Preparation of Dosing Formulation (Example with 0.5% Methylcellulose):
-
Calculate the required amount of the JAK1 inhibitor based on the desired dose (e.g., 30 mg/kg), the number of animals, their average weight, and the dosing volume (typically 10 mL/kg for mice).
-
Weigh the required amount of the inhibitor powder.
-
Prepare the 0.5% (w/v) methylcellulose vehicle by dissolving methylcellulose in sterile water. This may require heating and stirring. Allow the solution to cool to room temperature.
-
Add the inhibitor powder to the appropriate volume of the vehicle.
-
Vortex vigorously and/or sonicate the mixture to create a uniform suspension. It is crucial to re-suspend the formulation by vortexing immediately before each administration.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise volume of the formulation to be administered.
-
Gently but firmly restrain the mouse, ensuring the head and body are held in a straight line to facilitate the passage of the gavage needle.
-
Attach the gavage needle to the syringe filled with the prepared inhibitor suspension.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to tracheal administration and is fatal.
-
Slowly dispense the contents of the syringe into the stomach.
-
Gently withdraw the needle.
-
Return the mouse to its cage and monitor for any immediate adverse effects.
-
-
Dosing Schedule and Monitoring:
-
Administer the inhibitor according to the planned schedule (e.g., once or twice daily).
-
Monitor the animals for changes in body weight, clinical signs of the disease model, and any potential toxicity.
-
At the end of the study, collect blood and/or tissues for pharmacokinetic (drug concentration) and pharmacodynamic (e.g., pSTAT levels, cytokine profiles) analysis.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a JAK1 inhibitor in a mouse model of inflammatory disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Itacitinib prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Jak1-IN-12: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak1-IN-12 is a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway. This pathway is a critical mediator of signals for numerous cytokines and growth factors, playing a fundamental role in inflammation, immunity, and hematopoiesis. Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers. This compound serves as a valuable chemical probe for investigating the biological functions of JAK1 and for preclinical assessment of the therapeutic potential of JAK1 inhibition. These application notes provide essential information on the solubility, biological activity, and protocols for the use of this compound in in vitro studies.
Physicochemical and Pharmacological Properties
This compound is a small molecule inhibitor that demonstrates selectivity for JAK1 over other members of the JAK family. Proper handling and solubilization are critical for obtaining reliable and reproducible experimental results.
Solubility
Successful application of this compound in cell-based assays and other experiments begins with the correct preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound.
| Solvent | Approximate Solubility | Notes |
| DMSO | High | While a precise maximum solubility is not readily published, protocols have successfully used 2% this compound in a 10% DMSO solution, suggesting high solubility in 100% DMSO.[1] |
Note: For optimal results, use fresh, anhydrous DMSO to prepare stock solutions. Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of many small molecule inhibitors.
Potency and Selectivity
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
| Target | IC50 (µM) |
| JAK1 | 0.0246 |
| JAK2 | 0.423 |
| JAK3 | 0.410 |
| TYK2 | 1.12 |
Data sourced from MedchemExpress.[1]
The JAK1/STAT Signaling Pathway
The JAK/STAT pathway is the primary mechanism of action for this compound. Understanding this pathway is crucial for designing and interpreting experiments using this inhibitor. The pathway is initiated by the binding of a cytokine to its corresponding receptor on the cell surface. This binding event leads to the dimerization of the receptor chains, bringing the associated JAKs into close proximity, allowing for their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific cell types and experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound and volume of DMSO. The molecular weight of this compound will be required for this calculation.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the solution gently until the powder is completely dissolved. A brief warming at 37°C may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note on DMSO Concentration in Cell Culture: The final concentration of DMSO in cell culture media should typically not exceed 0.1% to 0.5% (v/v) as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Protocol 2: In Vitro Kinase Assay (Adapted)
This protocol provides a general method to determine the IC50 value of this compound against purified JAK1 kinase. This is an adaptation of a common kinase assay format.
Materials:
-
Recombinant human JAK1 enzyme
-
Suitable peptide substrate for JAK1 (e.g., a poly(Glu, Tyr) peptide)
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO. Further dilute these concentrations in the kinase assay buffer.
-
In a 384-well plate, add the diluted this compound or a vehicle control (DMSO in assay buffer).
-
Add the recombinant JAK1 enzyme to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Terminate the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Assay for Inhibition of STAT Phosphorylation (Adapted)
This protocol outlines a method to measure the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A cell line responsive to a JAK1-dependent cytokine (e.g., HeLa cells for IFN-γ, TF-1 cells for IL-6)
-
Complete cell culture medium
-
This compound
-
A JAK1-dependent cytokine (e.g., IFN-γ, IL-6)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting: anti-phospho-STAT, anti-total-STAT, and a suitable secondary antibody.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow overnight.
-
The next day, pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
Analyze the phosphorylation status of the target STAT protein by Western blotting using phospho-specific and total STAT antibodies.
-
Quantify the band intensities to determine the extent of inhibition of STAT phosphorylation at different concentrations of this compound.
Summary and Conclusion
This compound is a potent and selective research tool for the investigation of JAK1-mediated signaling pathways. Its efficacy in preclinical models makes it a valuable compound for studies in immunology, oncology, and inflammatory diseases. The protocols provided herein offer a framework for the in vitro characterization of this compound. Researchers should note the importance of careful optimization of experimental conditions, including inhibitor concentration and incubation times, for each specific cell line and assay. The use of appropriate controls, particularly a DMSO vehicle control, is essential for the accurate interpretation of results.
References
Application Notes and Protocols for Jak1-IN-12 Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak1-IN-12 is a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway, which is crucial for mediating cellular responses to a variety of cytokines and growth factors.[1][2][3][4] The dysregulation of this pathway is implicated in various immune and inflammatory diseases, making JAK1 an attractive therapeutic target.[4][5] The stability of small molecule inhibitors like this compound in solution is a critical parameter for ensuring accurate and reproducible results in preclinical research and for the development of viable drug formulations.
These application notes provide a summary of the known information regarding the solubility and storage of this compound and outline detailed protocols for researchers to determine its stability under various experimental conditions.
Physicochemical Properties and Solubility
While extensive stability data for this compound in various solutions is not widely published, some information regarding its solubility is available from suppliers.
| Property | Data | Source |
| Molecular Formula | C₂₀H₂₂N₆O₂ | MedchemExpress |
| Molecular Weight | 378.43 | MedchemExpress |
| Solubility | DMSO: ≥ 33.33 mg/mL (88.08 mM) | MedchemExpress |
| Water: Insoluble | MedchemExpress | |
| Ethanol: Insoluble | MedchemExpress |
Note: The solubility in aqueous buffers is expected to be low. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous culture medium. The final DMSO concentration should be kept low (typically <0.5%) to minimize solvent-induced artifacts.
Recommended Storage Conditions
For maintaining the integrity of this compound, the following storage conditions are recommended based on general guidelines for small molecule inhibitors:
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[6] | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| -80°C | Up to 6 months[8] | For longer-term storage of stock solutions. |
Note: It is highly recommended to prepare fresh working solutions from the stock solution for each experiment.[6]
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a principal pathway for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, differentiation, and apoptosis.[1][4] The pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and Signal Transducer and Activator of Transcription (STAT) proteins.[3]
Caption: The canonical JAK-STAT signaling pathway.
Experimental Protocols for Stability Assessment
The following protocols are designed to enable researchers to systematically evaluate the stability of this compound in solutions relevant to their experimental setups.
Protocol 1: Stability in Organic Solvents (e.g., DMSO)
This protocol assesses the stability of a this compound stock solution over time at different temperatures.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Incubators or water baths set at 4°C, 25°C (room temperature), and 37°C
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquoting: Dispense the stock solution into multiple amber vials, one for each time point and temperature condition.
-
Incubation: Place the vials at the designated temperatures (4°C, 25°C, and 37°C).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, and 1, 2, 4 weeks), retrieve one vial from each temperature. The t=0 sample should be analyzed immediately after preparation.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time for each temperature.
Protocol 2: Stability in Aqueous Buffers
This protocol evaluates the stability of this compound in aqueous solutions at different pH values and temperatures.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffers of interest (e.g., PBS at pH 7.4, citrate (B86180) buffer at pH 5.0)
-
Sterile, amber glass vials or polypropylene tubes
-
Incubators or water baths set at 4°C, 25°C, and 37°C
-
HPLC or LC-MS system
-
Cold organic solvent (e.g., acetonitrile) for quenching
Procedure:
-
Working Solution Preparation: Dilute the DMSO stock solution into the aqueous buffers to achieve the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept constant and minimal.
-
Aliquoting and Incubation: Aliquot the working solutions into vials for each time point, pH, and temperature condition, and place them in the appropriate incubators.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), retrieve one vial from each condition.[9]
-
Quenching: Stop potential degradation by adding an equal volume of a cold organic solvent like acetonitrile.[10]
-
Sample Preparation: Centrifuge the samples to precipitate any salts or proteins and transfer the supernatant for analysis.
-
Analysis and Data Analysis: As described in Protocol 1.
Experimental Workflow for Stability Assessment
The following diagram illustrates a generalized workflow for assessing the stability of this compound.
Caption: A generalized workflow for assessing compound stability.
Data Presentation
The results from the stability studies should be tabulated for clear comparison.
Table 1: Stability of this compound in DMSO (10 mM)
| Temperature | Time (Weeks) | % Remaining (Mean ± SD) | Degradation Products (if observed) |
| 4°C | 1 | To be determined | To be determined |
| 2 | To be determined | To be determined | |
| 4 | To be determined | To be determined | |
| 25°C | 1 | To be determined | To be determined |
| 2 | To be determined | To be determined | |
| 4 | To be determined | To be determined | |
| 37°C | 1 | To be determined | To be determined |
| 2 | To be determined | To be determined | |
| 4 | To be determined | To be determined |
Table 2: Stability of this compound in Aqueous Buffer (e.g., PBS, pH 7.4)
| Temperature | Time (Hours) | % Remaining (Mean ± SD) | Half-life (t½) |
| 4°C | 1 | To be determined | To be determined |
| 8 | To be determined | To be determined | |
| 24 | To be determined | To be determined | |
| 25°C | 1 | To be determined | To be determined |
| 8 | To be determined | To be determined | |
| 24 | To be determined | To be determined | |
| 37°C | 1 | To be determined | To be determined |
| 8 | To be determined | To be determined | |
| 24 | To be determined | To be determined |
Conclusion
The stability of this compound is a critical factor for its effective use in research and development. While specific stability data is limited, the provided protocols offer a robust framework for researchers to determine the stability of this compound under their specific experimental conditions. Adherence to proper storage and handling procedures is essential to ensure the integrity and activity of this inhibitor.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. cusabio.com [cusabio.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for JAK1-IN-12 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of JAK1-IN-12, a selective JAK1 inhibitor, in Western blot analysis to probe the JAK/STAT signaling pathway. Detailed protocols, data interpretation guidelines, and visual representations of the underlying biological processes are included to facilitate experimental design and execution.
Introduction to this compound
This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling cascade.[1] This pathway is a critical intracellular signaling hub that translates extracellular signals from cytokines and growth factors into transcriptional responses, regulating essential cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including autoimmune disorders and cancer, making JAK1 a significant therapeutic target.[2][3] this compound serves as a valuable research tool for dissecting the role of JAK1 in these processes. By inhibiting JAK1, it blocks the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4]
Mechanism of Action
The JAK/STAT signaling pathway is initiated when a ligand, such as a cytokine or growth factor, binds to its specific cell surface receptor. This binding event brings the associated JAKs into close proximity, leading to their trans-activation through autophosphorylation.[5][6] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.[4][7] this compound specifically inhibits the kinase activity of JAK1, thereby preventing the phosphorylation of downstream STAT proteins and blocking the signaling cascade.[1][4]
Data Presentation
Inhibitor Specificity
The inhibitory activity of this compound against the four members of the JAK family is summarized below. This data highlights the selectivity of the compound for JAK1.
| Kinase | IC50 (µM) |
| JAK1 | 0.0246 |
| JAK2 | 0.423 |
| JAK3 | 0.410 |
| TYK2 | 1.12 |
| Data sourced from MedchemExpress.[1] |
Signaling Pathway Diagram
The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by this compound.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Western Blot Analysis of JAK1 and Phospho-STAT Inhibition
This protocol details the steps to assess the efficacy of this compound in inhibiting cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, K-562, Jurkat)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Cytokine for stimulation (e.g., Interferon-alpha (IFNα), Interleukin-6 (IL-6))
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT (e.g., p-STAT3 Tyr705)
-
Rabbit anti-total STAT (e.g., STAT3)
-
Mouse anti-JAK1
-
Mouse anti-β-actin (or other loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IFNα or IL-6) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT, total JAK1, and a loading control like β-actin. Follow the manufacturer's protocol for the stripping buffer. After stripping, repeat the blocking and immunoblotting steps for the subsequent primary antibodies.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the Western blot protocol for analyzing the effect of this compound.
Caption: Workflow for Western blot analysis of this compound activity.
Data Interpretation
A successful experiment will show a dose-dependent decrease in the phosphorylation of the target STAT protein in cells treated with this compound compared to the vehicle-treated, cytokine-stimulated control. The levels of total STAT, total JAK1, and the loading control (e.g., β-actin) should remain relatively constant across all lanes, confirming that the observed decrease in p-STAT is due to the inhibitory action of this compound and not variations in protein loading.
By quantifying the band intensities, a dose-response curve can be generated to determine the cellular IC50 of this compound for the inhibition of STAT phosphorylation under the specific experimental conditions. This provides valuable information on the compound's potency and cellular activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JAK1/STAT3 activation through a proinflammatory cytokine pathway leads to resistance to molecularly targeted therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jak1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. JAK1/STAT3 activation directly inhibits IL-12 production in dendritic cells by preventing CDK9/P-TEFb recruitment to the p35 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jak1-IN-12 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in mediating signal transduction for a wide array of cytokines, interferons, and hormones.[1][2] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[1][2] These kinases play a pivotal role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is integral to cellular processes such as proliferation, differentiation, apoptosis, and immune regulation.[2] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and malignancies.[3]
JAK1, in particular, is associated with the signaling of numerous pro-inflammatory cytokines, making it a key therapeutic target for inflammatory and autoimmune diseases.[1][4] Small molecule inhibitors targeting JAK1 have shown considerable therapeutic promise.[1][4] Jak1-IN-12 is a selective inhibitor of JAK1, demonstrating potential for the treatment of immune and inflammatory diseases.[5] This document provides detailed application notes and protocols for conducting in vitro kinase assays to characterize the activity of this compound and other potential JAK1 inhibitors.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding site within the kinase domain of JAK1, preventing the phosphorylation of its substrates and thereby blocking downstream signaling cascades.[1] The JAK-STAT pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[2] Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes.[1] By inhibiting JAK1, this compound effectively interrupts this signaling cascade.
Data Presentation
Kinase Selectivity Profile of this compound
The inhibitory activity of this compound against the four members of the JAK kinase family was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (µM) |
| JAK1 | 0.0246[5] |
| JAK2 | 0.423[5] |
| JAK3 | 0.410[5] |
| TYK2 | 1.12[5] |
Table 1: IC50 values of this compound against JAK family kinases.
Comparative IC50 Values of Other Known JAK Inhibitors
For comparative purposes, the IC50 values of other well-characterized JAK inhibitors are presented below. This data allows for the contextualization of this compound's potency and selectivity.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Abrocitinib | 29[1][6] | 803[1] | >10000 | ~1300 |
| Baricitinib | 5.9[6] | 5.7[6] | - | 61[1] |
| Tofacitinib | - | - | 1 | - |
| Ruxolitinib | 3.3 | 2.8 | >400 | - |
Table 2: IC50 values of selected JAK inhibitors. Note that assay conditions can vary between studies, affecting absolute values.
Mandatory Visualizations
Caption: JAK-STAT Signaling Pathway and Point of Inhibition by this compound.
Caption: General Workflow for an In Vitro Kinase Assay.
Caption: Logical Flow for Determining Kinase Selectivity.
Experimental Protocols
The following are detailed protocols for performing in vitro kinase assays to determine the inhibitory activity of compounds like this compound against JAK1. These protocols are based on commercially available assay kits and can be adapted for specific laboratory needs.
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol is designed to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates higher kinase activity.
Materials:
-
Recombinant human JAK1 enzyme
-
Substrate peptide (e.g., IRS-1tide)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Kinase-Glo® Max Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in Kinase Assay Buffer.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for JAK1.
-
Prepare serial dilutions of this compound in 100% DMSO, then dilute further in Kinase Assay Buffer to a 4X final concentration. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X this compound solution or vehicle (DMSO in Kinase Assay Buffer) to the appropriate wells of the assay plate.
-
Add 10 µL of the 2X kinase solution to all wells except the "no enzyme" control wells. Add 10 µL of Kinase Assay Buffer to the "no enzyme" wells.
-
Mix the plate gently and incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.
-
Mix the plate and incubate for 45-60 minutes at 30°C.
-
-
Detection:
-
Equilibrate the Kinase-Glo® Max Reagent and the assay plate to room temperature.
-
Add 20 µL of Kinase-Glo® Max Reagent to each well.
-
Mix the plate on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: TR-FRET-Based Kinase Assay (e.g., LanthaScreen™)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a fluorescently labeled substrate by a terbium-labeled anti-phospho-substrate antibody.
Materials:
-
Recombinant human JAK1 enzyme
-
Fluorescein-labeled substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer
-
TR-FRET Dilution Buffer
-
Terbium-labeled anti-phospho-substrate antibody
-
EDTA (to stop the reaction)
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 4X kinase solution in Kinase Assay Buffer.
-
Prepare a 4X substrate/ATP solution in Kinase Assay Buffer.
-
Prepare serial dilutions of this compound in 100% DMSO, and then dilute to a 4X final concentration in Kinase Assay Buffer.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the 4X this compound solution or vehicle to the assay plate wells.
-
Add 2.5 µL of the 4X kinase solution.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X stop/detection solution containing EDTA and the terbium-labeled antibody in TR-FRET Dilution Buffer.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro characterization of this compound and other potential JAK1 inhibitors. By utilizing these standardized assays, researchers can obtain reliable and reproducible data on the potency and selectivity of their compounds, which is essential for the advancement of drug discovery efforts in the field of autoimmune and inflammatory diseases. The detailed protocols and data presentation formats are intended to support robust experimental design and clear communication of results within the scientific community.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 3. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Jak1 Inhibitor Treatment of Rheumatoid Arthritis Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of selective Jak1 inhibitors in the study of rheumatoid arthritis (RA) fibroblast-like synoviocytes (FLS). The information is compiled from various studies on representative Jak1 inhibitors, including the tool compound ABT-317, and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of Jak1 inhibition in RA.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. Fibroblast-like synoviocytes are key players in the pathogenesis of RA, contributing to inflammation and joint damage through the production of pro-inflammatory cytokines and matrix-degrading enzymes. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in RA, mediating the effects of numerous pro-inflammatory cytokines such as interleukin-6 (IL-6).[1][2][3][4] Jak1 is a key member of the JAK family involved in the signaling of several cytokines implicated in RA.[2] Selective inhibition of Jak1 is therefore a promising therapeutic strategy for RA.[2][3]
These notes will detail the mechanism of action of selective Jak1 inhibitors, provide protocols for their application in in vitro studies using RA-FLS, and present representative data on their effects.
Mechanism of Action: The JAK/STAT Signaling Pathway
The JAK/STAT signaling cascade is initiated by the binding of cytokines to their receptors on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, proliferation, and survival.[5]
In RA, pro-inflammatory cytokines like IL-6 utilize the JAK/STAT pathway to exert their pathogenic effects on FLS.[1][4] Selective Jak1 inhibitors act by competing with ATP for the binding site in the kinase domain of Jak1, thereby preventing its phosphorylation and activation. This blockade of Jak1 activity disrupts the downstream signaling cascade, leading to reduced production of inflammatory mediators by RA-FLS.
Caption: Mechanism of Jak1 inhibition in the JAK/STAT signaling pathway.
Quantitative Data on Jak1 Inhibitor Activity
The efficacy of selective Jak1 inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50) for the inhibition of cytokine-induced STAT phosphorylation and the production of downstream inflammatory mediators in RA-FLS. The following tables summarize representative data for selective Jak1 inhibitors.
Table 1: IC50 Values of a Tool Jak1 Inhibitor (ABT-317) in RA-FLS
| Parameter | Stimulus | IC50 (nM) |
| IL-6-induced pSTAT3 | IL-6 | ~10-50 |
| Oncostatin M (OSM)-induced pSTAT3 | OSM | ~10-50 |
| IFN-γ-induced pSTAT1 | IFN-γ | ~50-100 |
Note: Data is estimated from published studies on tool Jak1 inhibitors and may vary depending on experimental conditions.
Table 2: Effect of a Tool Jak1 Inhibitor (ABT-317) on Cytokine and Chemokine Production by RA-FLS
| Mediator | Stimulus | Inhibition at 1 µM (%) |
| IL-6 | Conditioned Media | > 80 |
| CXCL10 (IP-10) | Conditioned Media | > 80 |
| CCL2 (MCP-1) | Conditioned Media | > 70 |
| MMP-3 | Conditioned Media | > 60 |
Note: Data is derived from studies using conditioned media from peripheral blood mononuclear cells to simulate the inflammatory environment of the RA synovium.[6]
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of selective Jak1 inhibitors on RA-FLS.
Protocol 1: Isolation and Culture of Human RA Fibroblast-Like Synoviocytes (FLS)
Objective: To establish primary cultures of FLS from synovial tissue of RA patients.
Materials:
-
Synovial tissue from RA patients undergoing joint replacement surgery
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase type I
-
Trypsin-EDTA
-
Sterile culture flasks and plates
Procedure:
-
Obtain fresh synovial tissue from RA patients under sterile conditions.
-
Wash the tissue extensively with sterile phosphate-buffered saline (PBS) to remove excess blood.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
-
Digest the minced tissue with 1 mg/mL collagenase type I in serum-free DMEM for 2-3 hours at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 500 x g for 10 minutes, discard the supernatant, and resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate the cells in T75 culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 3-4 days. FLS will adhere and proliferate.
-
When the cells reach 80-90% confluency, passage them using trypsin-EDTA. FLS between passages 3 and 8 are typically used for experiments.
Caption: Workflow for the isolation and culture of RA-FLS.
Protocol 2: In Vitro Treatment of RA-FLS with a Selective Jak1 Inhibitor
Objective: To assess the effect of a selective Jak1 inhibitor on cytokine-induced responses in RA-FLS.
Materials:
-
Cultured RA-FLS (passages 3-8)
-
Selective Jak1 inhibitor stock solution (e.g., in DMSO)
-
Recombinant human IL-6 or other relevant cytokines
-
Serum-free DMEM
-
96-well or 24-well culture plates
-
Reagents for downstream analysis (e.g., ELISA kits, RNA isolation kits)
Procedure:
-
Seed RA-FLS in culture plates at a density of 1 x 10^4 cells/well (96-well plate) or 5 x 10^4 cells/well (24-well plate) and allow them to adhere overnight.
-
The next day, replace the medium with serum-free DMEM and starve the cells for 4-6 hours.
-
Prepare serial dilutions of the selective Jak1 inhibitor in serum-free DMEM. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Pre-treat the cells with the Jak1 inhibitor dilutions or vehicle control for 1-2 hours at 37°C.
-
Stimulate the cells with the desired cytokine (e.g., 10 ng/mL IL-6) for the appropriate duration depending on the endpoint being measured (e.g., 15-30 minutes for STAT phosphorylation, 24-48 hours for cytokine production).
-
After the incubation period, collect the cell culture supernatants for analysis of secreted proteins (e.g., by ELISA) and/or lyse the cells for analysis of protein phosphorylation (e.g., by Western blot or flow cytometry) or gene expression (e.g., by qPCR).
Caption: Experimental workflow for treating RA-FLS with a Jak1 inhibitor.
Protocol 3: Measurement of Cytokine Production by ELISA
Objective: To quantify the production of pro-inflammatory cytokines by RA-FLS following treatment with a Jak1 inhibitor.
Materials:
-
Cell culture supernatants from Protocol 2
-
Commercially available ELISA kits for the cytokines of interest (e.g., IL-6, CXCL10)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme-linked secondary antibody.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of selective Jak1 inhibitors on rheumatoid arthritis cells. By utilizing these methodologies, researchers can effectively characterize the mechanism of action and therapeutic potential of novel Jak1 inhibitors for the treatment of RA. The data presented for representative Jak1 inhibitors highlight their ability to potently suppress key inflammatory pathways in RA-FLS, supporting their continued development as a targeted therapy for this debilitating disease.
References
- 1. Comparison of anti-inflammatory and anti-angiogenic effects of JAK inhibitors in IL-6 and TNFα-stimulated fibroblast-like synoviocytes derived from patients with RA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unveiling the Therapeutic Potential: Targeting Fibroblast-like Synoviocytes in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding mechanisms of JAK1 inhibition on synovial fibroblasts using combinatorial approaches of bulk and single cell RNAseq analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Jak1-IN-12 in a Psoriasis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Jak1-IN-12, a selective JAK1 inhibitor, in a murine model of psoriasis. The protocols outlined below detail the widely used imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation model and subsequent analytical methods to assess therapeutic efficacy.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation, leading to the formation of erythematous, scaly plaques.[1][2][3] The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical intracellular signaling cascade that transduces signals from numerous cytokines implicated in psoriasis pathogenesis.[4][5] Specifically, the JAK1 enzyme is involved in the signaling of several pro-inflammatory cytokines, making it a key therapeutic target.[5][6] this compound is a selective inhibitor of JAK1, demonstrating potential for the treatment of immune and inflammatory diseases.[3]
Mechanism of Action: The JAK1-STAT Pathway in Psoriasis
In psoriasis, various pro-inflammatory cytokines, such as interleukins (IL-6, IL-22, IL-23) and interferons (IFNs), bind to their respective receptors on the surface of immune cells and keratinocytes. This binding event activates receptor-associated JAKs, including JAK1. Activated JAK1 then phosphorylates STAT proteins, primarily STAT3 in the context of psoriasis.[4] Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to upregulate the expression of genes involved in inflammation, keratinocyte proliferation, and differentiation.[1][4]
This compound selectively inhibits the kinase activity of JAK1, thereby blocking the phosphorylation of STAT proteins and interrupting this pro-inflammatory signaling cascade. This targeted inhibition is expected to reduce the expression of inflammatory mediators and normalize keratinocyte proliferation, thus alleviating the clinical signs of psoriasis.
In Vitro Kinase Selectivity of this compound
Biochemical assays have demonstrated that this compound is a selective inhibitor of JAK1. The half-maximal inhibitory concentrations (IC₅₀) for the different JAK family members are presented below.
| Kinase | IC₅₀ (µM) |
| JAK1 | 0.0246 |
| JAK2 | 0.423 |
| JAK3 | 0.410 |
| TYK2 | 1.12 |
| [Data sourced from publicly available information][3] |
This selectivity profile suggests that this compound primarily targets the JAK1-mediated signaling pathways.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams illustrate the JAK1-STAT signaling pathway in psoriasis and the experimental workflow for evaluating this compound in an imiquimod-induced psoriasis mouse model.
References
- 1. Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Implications of Targeting the JAK-STAT Pathway in Psoriatic Disease: Emphasis on the TYK2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jdermis.com [jdermis.com]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for a Selective JAK1 Inhibitor in Inflammatory Bowel Disease (IBD) Research
Disclaimer: No specific preclinical data or research articles were found for a compound designated "JAK1-IN-12." The following application notes and protocols are based on the established mechanism of action of selective JAK1 inhibitors and representative data from preclinical studies of similar compounds used in experimental models of Inflammatory Bowel Disease (IBD). These guidelines are intended to serve as a template for researchers and drug development professionals.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The Janus kinase (JAK) signaling pathway, particularly JAK1, plays a pivotal role in mediating the effects of pro-inflammatory cytokines that drive IBD pathogenesis. Selective inhibition of JAK1 is a promising therapeutic strategy to ameliorate intestinal inflammation with potentially greater safety compared to broader-spectrum JAK inhibitors. These application notes provide a comprehensive overview of the use of a selective JAK1 inhibitor for preclinical IBD research.
Mechanism of Action: JAK1 Inhibition in IBD
The JAK-STAT signaling cascade is a critical intracellular pathway for numerous cytokines implicated in IBD, including interleukin-6 (IL-6), interferon-gamma (IFN-γ), IL-12, and IL-23.[1][2] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes.
A selective JAK1 inhibitor competitively binds to the ATP-binding site of the JAK1 enzyme, preventing its phosphorylation and activation. This blockade disrupts the downstream signaling of multiple pro-inflammatory cytokines that rely on JAK1, thereby reducing immune cell activation, proliferation, and the production of inflammatory mediators in the gut.[1][3]
Figure 1: JAK1 signaling pathway and inhibition.
Data Presentation: Efficacy in a DSS-Induced Colitis Mouse Model
The following tables summarize representative quantitative data from preclinical studies evaluating selective JAK1 inhibitors in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model.
Table 1: In Vivo Efficacy of a Representative Selective JAK1 Inhibitor
| Parameter | Vehicle Control (DSS) | JAK1 Inhibitor (10 mg/kg) | JAK1 Inhibitor (30 mg/kg) | Healthy Control |
| Disease Activity Index (DAI) Score | 3.5 ± 0.4 | 1.8 ± 0.3 | 1.1 ± 0.2** | 0.1 ± 0.1 |
| Colon Length (cm) | 6.2 ± 0.5 | 7.8 ± 0.4 | 8.9 ± 0.3 | 9.5 ± 0.2 |
| Histological Score | 8.1 ± 1.2 | 4.5 ± 0.8* | 2.3 ± 0.6 | 0.5 ± 0.2 |
| Spleen Weight (mg) | 250 ± 30 | 180 ± 25 | 130 ± 20** | 100 ± 15 |
| Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: p < 0.05, **p < 0.01. Data is representative of typical findings for selective JAK1 inhibitors in this model.[4] |
Table 2: Effect on Inflammatory Markers in Colon Tissue
| Marker | Vehicle Control (DSS) | JAK1 Inhibitor (30 mg/kg) | Healthy Control |
| p-STAT3/Total STAT3 Ratio | 3.2 ± 0.5 | 0.8 ± 0.2 | 0.2 ± 0.1 |
| IL-6 (pg/mg protein) | 150 ± 20 | 55 ± 10 | 20 ± 5 |
| TNF-α (pg/mg protein) | 220 ± 35 | 80 ± 15 | 30 ± 8 |
| IL-1β (pg/mg protein) | 180 ± 25 | 65 ± 12 | 25 ± 6 |
| *Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p < 0.01. Data is representative. |
Experimental Protocols
I. In Vivo Evaluation in a DSS-Induced Colitis Mouse Model
This protocol describes the induction of acute colitis using DSS and the evaluation of a selective JAK1 inhibitor.
Figure 2: Experimental workflow for DSS-induced colitis model.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS, MW 36-50 kDa)
-
Selective JAK1 Inhibitor
-
Vehicle for inhibitor (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Standard animal housing and monitoring equipment
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into experimental groups (e.g., Healthy Control, DSS + Vehicle, DSS + JAK1 Inhibitor low dose, DSS + JAK1 Inhibitor high dose).
-
Colitis Induction: Provide mice in the DSS groups with drinking water containing 2-3% (w/v) DSS for 7 consecutive days. The healthy control group receives regular drinking water.
-
Inhibitor Preparation and Administration:
-
Prepare the selective JAK1 inhibitor in the appropriate vehicle.
-
Administer the inhibitor or vehicle daily via oral gavage, starting from day 0 or day 1 of DSS administration.
-
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Observe and score stool consistency and the presence of blood in the feces.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint Analysis (Day 8):
-
Euthanize the mice.
-
Carefully excise the entire colon from the cecum to the anus.
-
Measure and record the colon length.
-
Excise and weigh the spleen.
-
Collect colon tissue sections for histological analysis, Western blotting, and ELISA.
-
II. Histological Analysis of Colon Tissue
Materials:
-
10% Neutral Buffered Formalin
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Fixation: Fix colon tissue samples in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Deparaffinize and rehydrate the sections, then stain with H&E.
-
Scoring: Examine the stained sections under a microscope. Score the severity of inflammation, extent of injury, and crypt damage based on a standardized histological scoring system.[3][5][6]
III. Western Blot for p-STAT3 in Colon Tissue
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize frozen colon tissue samples in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (GAPDH or β-actin) to normalize the data.[7]
IV. ELISA for Cytokine Measurement in Colon Tissue
Materials:
-
Tissue homogenization buffer
-
Commercial ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IL-1β)
-
Microplate reader
Procedure:
-
Tissue Homogenization: Homogenize a pre-weighed section of colon tissue in homogenization buffer.[8][9]
-
Centrifugation: Centrifuge the homogenate at high speed to pellet debris.
-
Supernatant Collection: Collect the supernatant for analysis.
-
Protein Quantification: Determine the total protein concentration of the supernatant for normalization.
-
ELISA: Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit.
-
Data Analysis: Calculate the cytokine concentration in each sample based on the standard curve and normalize to the total protein content (pg of cytokine per mg of total protein).[8]
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of a selective JAK1 inhibitor in the context of IBD research. By utilizing these methodologies, researchers can effectively assess the therapeutic potential of novel JAK1 inhibitors and elucidate their mechanisms of action in mitigating intestinal inflammation.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Changes of cytokine levels in a mouse model of post-infectious irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for a Selective JAK1 Inhibitor in Animal Studies
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific in vivo animal study data for a compound designated "Jak1-IN-12". The following application notes and protocols are a generalized compilation based on preclinical animal studies of other selective JAK1 inhibitors. These guidelines are intended for informational purposes and should be adapted based on the specific properties of the inhibitor being investigated.
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1][2] Specifically, JAK1 is integral to the signaling of numerous pro-inflammatory cytokines, making it a key therapeutic target for autoimmune and inflammatory diseases.[1][3] Selective JAK1 inhibitors are designed to modulate these inflammatory pathways while minimizing off-target effects associated with the inhibition of other JAK isoforms.[3] These application notes provide a framework for the in vivo evaluation of a selective JAK1 inhibitor in rodent models.
Signaling Pathway
Selective JAK1 inhibitors primarily target the JAK-STAT signaling pathway. Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate one another.[4] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Once docked, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[4] By inhibiting JAK1, these compounds can block the signaling of various cytokines involved in inflammation and immunity.[3]
Caption: Generalized JAK1 Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following tables summarize typical data that should be collected and presented for a novel selective JAK1 inhibitor.
Table 1: In Vitro Kinase Selectivity
| Kinase | IC50 (nM) |
| JAK1 | Value |
| JAK2 | Value |
| JAK3 | Value |
| TYK2 | Value |
Table 2: Pharmacokinetic Parameters in Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) |
| e.g., 10 | Value | Value | Value | Value |
| e.g., 30 | Value | Value | Value | Value |
| e.g., 100 | Value | Value | Value | Value |
Table 3: Efficacy in a Murine Model of Rheumatoid Arthritis (Collagen-Induced Arthritis)
| Treatment Group | Dose (mg/kg) | Administration | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) |
| Vehicle | - | Oral, BID | Value | Value |
| Selective JAK1 Inhibitor | e.g., 10 | Oral, BID | Value | Value |
| Selective JAK1 Inhibitor | e.g., 30 | Oral, BID | Value | Value |
| Positive Control (e.g., Tofacitinib) | e.g., 10 | Oral, BID | Value | Value |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the selectivity of the compound for JAK1 over other JAK family members.
Protocol:
-
Utilize recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT).[5]
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and a suitable substrate peptide.
-
Incubate for a specified time at room temperature.
-
Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence resonance energy transfer).
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of the selective JAK1 inhibitor.
Protocol:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Fast mice overnight prior to dosing.
-
Administer the compound via oral gavage at doses of 10, 30, and 100 mg/kg.[6]
-
Collect blood samples (e.g., via retro-orbital sinus) at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5]
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate PK parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.[5]
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchopenworld.com [researchopenworld.com]
- 3. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The JAK1 Selective Inhibitor ABT 317 Blocks Signaling Through Interferon-γ and Common γ Chain Cytokine Receptors to Reverse Autoimmune Diabetes in NOD Mice [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Jak1-IN-12 Inhibition of STAT Phosphorylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the selective JAK1 inhibitor, Jak1-IN-12, particularly when expected inhibition of STAT phosphorylation is not observed.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Janus kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a crucial intracellular cascade initiated by cytokines and growth factors, playing a pivotal role in immune responses and cellular proliferation.[2] Cytokine binding to their receptors leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then recruited and phosphorylated by the activated JAKs, leading to their dimerization, nuclear translocation, and regulation of gene transcription.[2][3][4] this compound, like other kinase inhibitors, functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JAK1 and preventing the phosphorylation of its downstream targets, including STAT proteins.[5][6]
Q2: How selective is this compound for JAK1 over other JAK family members?
A2: this compound exhibits significant selectivity for JAK1. Its inhibitory potency against other JAK family members is considerably lower.
Table 1: Inhibitory Potency (IC50) of this compound against JAK Family Kinases
| Kinase | IC50 (µM) |
| JAK1 | 0.0246 |
| JAK2 | 0.423 |
| JAK3 | 0.410 |
| TYK2 | 1.12 |
Data sourced from MedchemExpress.[1]
Q3: What are the common reasons for not observing STAT phosphorylation inhibition with this compound?
A3: Several factors can contribute to a lack of STAT phosphorylation inhibition. These can be broadly categorized into issues with the inhibitor itself, the experimental setup, or the biological system. Common reasons include improper inhibitor storage and handling leading to degradation, low inhibitor concentration at the target site due to poor solubility or cell permeability, inappropriate cytokine stimulation, or issues with the detection method (e.g., Western Blot or Flow Cytometry).
Q4: Can the cellular context affect the potency of this compound?
A4: Absolutely. The potency of kinase inhibitors like this compound can differ between biochemical assays (using purified enzymes) and cell-based assays. This discrepancy can arise due to factors within the cellular environment such as high intracellular ATP concentrations, which can compete with ATP-competitive inhibitors, cell membrane permeability of the compound, and the presence of drug efflux pumps.
Troubleshooting Guide: Why is this compound Not Inhibiting STAT Phosphorylation?
This guide provides a systematic approach to troubleshoot experiments where this compound fails to inhibit cytokine-induced STAT phosphorylation.
Section 1: Inhibitor and Reagent Integrity
A common source of experimental failure is the quality and handling of the inhibitor and other critical reagents.
Table 2: Troubleshooting Inhibitor and Reagent Issues
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation | - Storage: Ensure this compound is stored as a powder at -20°C or -80°C. Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. - Fresh Preparation: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
| Inhibitor Solubility | - Solvent: this compound is soluble in DMSO.[1] Ensure the initial stock solution is fully dissolved. - Precipitation in Media: When diluting the DMSO stock into aqueous culture media, visually inspect for any precipitation. High concentrations of the inhibitor may precipitate in aqueous solutions. If precipitation occurs, consider lowering the final concentration or using a carrier solvent if compatible with your cell type. - Final DMSO Concentration: Keep the final DMSO concentration in your cell culture low (typically ≤ 0.1%) to avoid solvent-induced artifacts. |
| Cytokine Inactivity | - Storage and Handling: Ensure the cytokine used for stimulation (e.g., IL-6, IFN-γ) has been stored correctly and has not undergone multiple freeze-thaw cycles. - Activity Check: Test the activity of your cytokine stock by performing a dose-response curve to confirm it can induce robust STAT phosphorylation in your cell system. |
| Antibody Issues (for detection) | - Phospho-Specificity: Use antibodies specifically validated for detecting the phosphorylated form of the STAT protein of interest. - Storage and Handling: Store antibodies as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.[5] - Validation: If possible, include a positive control cell lysate known to have high levels of the target phospho-STAT to validate your antibody's performance.[5] |
Section 2: Experimental Design and Execution
Careful planning and execution of your experiment are critical for obtaining reliable results.
Table 3: Troubleshooting Experimental Design and Execution
| Potential Cause | Troubleshooting Steps |
| Inappropriate Inhibitor Concentration | - Dose-Response: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions. |
| Incorrect Timing | - Pre-incubation Time: Optimize the pre-incubation time with this compound before cytokine stimulation. A typical starting point is 1-2 hours.[2][4] - Stimulation Time: The kinetics of STAT phosphorylation are often rapid and transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) of cytokine stimulation to identify the peak phosphorylation time point.[7] |
| Suboptimal Cytokine Stimulation | - Concentration: Titrate the cytokine concentration to find the EC50-EC80 range that provides a robust but not oversaturated phosphorylation signal. This will create a better window to observe inhibition. |
| Cell Density and Health | - Confluency: Ensure cells are in a logarithmic growth phase and at an appropriate density. Overly confluent or stressed cells may respond poorly to stimuli. - Viability: Check cell viability after treatment with this compound to rule out cytotoxicity, which can affect signaling pathways. |
| Inadequate Lysis/Sample Preparation | - Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein after cell lysis.[8] - Keep Samples Cold: Perform all lysis and sample preparation steps on ice or at 4°C to minimize enzymatic activity. |
Section 3: Biological System and Data Interpretation
The inherent biology of your experimental system can influence the outcome.
Table 4: Troubleshooting Biological Factors
| Potential Cause | Troubleshooting Steps |
| Cell Line Specificity | - JAK1 Dependence: Confirm that the cytokine signaling pathway in your chosen cell line is indeed dependent on JAK1. Some cytokine-receptor combinations can signal through other JAKs. - Alternative Pathways: Be aware of potential crosstalk with other signaling pathways that might lead to STAT phosphorylation independently of JAK1 in your specific cellular context. |
| Redundant Signaling | In some cases, other JAKs may compensate for the inhibition of JAK1, leading to residual STAT phosphorylation. Consider using a pan-JAK inhibitor as a control to assess the overall contribution of JAK kinases to STAT phosphorylation in your system. |
| Constitutive Activation | If your cell line has constitutive activation of the JAK/STAT pathway (e.g., due to mutations), higher concentrations or longer incubation times with this compound may be required to see an effect. |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of STAT Phosphorylation
This protocol is designed to assess the phosphorylation status of a specific STAT protein in response to cytokine stimulation following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
If necessary, serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.[2]
-
Pre-treat cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.[2][4]
-
Stimulate the cells with the appropriate cytokine for the optimized time (e.g., 15-30 minutes).[2][4]
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture dish on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein, which can increase background.[8]
-
Incubate the membrane with the primary antibody specific for the phosphorylated STAT protein (e.g., anti-pSTAT3 Tyr705) diluted in 5% BSA/TBST overnight at 4°C.[2][4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total STAT protein.
-
You can also re-probe for a loading control like GAPDH or β-actin.
-
Protocol 2: Flow Cytometry (Phospho-Flow) Analysis of STAT Phosphorylation
This protocol allows for the quantitative analysis of STAT phosphorylation at the single-cell level.
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension.
-
If applicable, serum-starve cells for 2-4 hours.
-
Pre-treat cells with this compound or vehicle control for 1-2 hours.
-
Stimulate cells with the appropriate cytokine for the optimized time (usually 15-20 minutes).
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation Buffer (e.g., 4% paraformaldehyde) and incubate for 10-15 minutes at 37°C.[7] This step crosslinks proteins and locks in the phosphorylation state.
-
-
Permeabilization:
-
Antibody Staining:
-
Wash the cells with Staining Buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in Staining Buffer containing the fluorochrome-conjugated anti-phospho-STAT antibody.
-
If desired, cell surface marker antibodies can be included to analyze specific cell populations.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the cells with Staining Buffer.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal. Compare the MFI of this compound treated samples to the vehicle-treated, stimulated control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing Jak1-IN-12 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists effectively optimize the experimental concentration of Jak1-IN-12, a selective JAK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store this compound?
For initial use, this compound should be reconstituted in a solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the inhibitor is fully dissolved. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability. For daily experiments, a fresh dilution from the stock solution should be prepared in the appropriate cell culture medium.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A common starting point for a novel inhibitor like this compound is to perform a dose-response experiment. A broad range of concentrations, typically from 1 nM to 10 µM, is advisable to determine the optimal concentration for your specific cell line and assay. This range allows for the determination of key parameters like the IC50 (the concentration that inhibits 50% of the target's activity).
Q3: How can I be sure that the observed effect is specific to JAK1 inhibition?
To confirm the specificity of this compound's effects, several control experiments are recommended:
-
Use of a negative control: A structurally similar but inactive molecule can help rule out off-target effects.
-
Use of a positive control: A well-characterized, potent JAK1 inhibitor can be used as a benchmark.
-
Rescue experiments: If the inhibited pathway has a downstream product, adding this product back into the system could "rescue" the phenotype, confirming the on-target effect.
-
Western Blot Analysis: Directly measure the phosphorylation status of downstream targets of JAK1, such as STAT proteins, to confirm inhibition of the signaling pathway.
Troubleshooting Guide
Issue 1: No inhibitory effect is observed at expected concentrations.
-
Question: I've treated my cells with this compound at what I believe to be an effective concentration, but I'm not seeing any downstream effects (e.g., no change in p-STAT levels). What could be the issue?
-
Answer: There are several potential reasons for a lack of observed effect:
-
Inhibitor Potency and Cell Type: The IC50 of an inhibitor can vary significantly between different cell lines. It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
Inhibitor Stability: Ensure that the inhibitor has been stored correctly and that repeated freeze-thaw cycles have been avoided. Consider preparing a fresh stock solution.
-
Assay Sensitivity: The assay used to measure the downstream effect may not be sensitive enough to detect subtle changes. Verify the assay's performance and consider alternative or more sensitive detection methods.
-
Cellular Uptake: The inhibitor may not be efficiently entering the cells. While less common for small molecules, this can be investigated using cellular uptake assays if other factors are ruled out.
-
Issue 2: Significant cell toxicity or off-target effects are observed.
-
Question: At concentrations where I expect to see specific inhibition, I am observing high levels of cell death or other unexpected phenotypes. How can I address this?
-
Answer: High toxicity can confound results and indicates that the inhibitor concentration may be too high or that there are off-target effects.
-
Determine Cytotoxicity Profile: It is crucial to perform a cytotoxicity assay (e.g., an MTT or LDH assay) in parallel with your functional assays. This will help you identify the concentration range where the inhibitor is effective without causing significant cell death.
-
Optimize Concentration and Incubation Time: Reducing the concentration of this compound or shortening the incubation time may mitigate toxic effects while still achieving sufficient target inhibition.
-
Serum Concentration in Media: The presence of serum proteins in cell culture media can bind to small molecule inhibitors, reducing their effective concentration. If you are seeing toxicity, ensure your media conditions are consistent and consider if the serum concentration is a factor.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A 10-point dilution series, starting from 10 µM and decreasing in 3-fold steps, is a good starting point. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Cell Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Incubate for the desired duration (e.g., 1, 6, or 24 hours), depending on the kinetics of the pathway you are studying.
-
Cell Lysis and Analysis: After incubation, lyse the cells and perform an assay to measure the endpoint of interest. For JAK1 inhibition, a common method is to measure the phosphorylation of a downstream target like STAT3 (p-STAT3) using an ELISA or Western Blot.
-
Data Analysis: Plot the measured response against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation
Table 1: Example Potency and Cytotoxicity Data for this compound
| Parameter | Cell Line A | Cell Line B |
| IC50 (p-STAT3) | 50 nM | 75 nM |
| CC50 (Cytotoxicity) | 15 µM | 20 µM |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.
Table 2: Recommended Concentration Ranges for Common Assays
| Assay Type | Recommended Starting Concentration | Notes |
| Western Blot (p-STAT3) | 100 nM - 1 µM | A higher concentration may be needed to see a robust effect in a shorter time frame. |
| Gene Expression (qPCR) | 50 nM - 500 nM | Longer incubation times are typically required, so lower, non-toxic concentrations are recommended. |
| Cell Proliferation Assay | 10 nM - 1 µM | A 72-hour assay will require careful optimization to avoid cytotoxicity. |
Visualizations
Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
Technical Support Center: Jak1-IN-12
Welcome to the technical support center for Jak1-IN-12. This guide provides detailed information on the potential off-target effects of this compound, along with troubleshooting advice and experimental protocols to help researchers interpret their results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor designed to target Janus kinase 1 (JAK1).[1] The JAK family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are crucial components of the JAK-STAT signaling pathway.[2][3][4] This pathway transduces signals from numerous cytokines and growth factors, playing a key role in inflammation, immunity, and cell growth.[4][5][6] this compound is designed to be a selective inhibitor of JAK1.[1]
Q2: What are the known off-target effects of this compound?
While this compound is selective for JAK1, it exhibits inhibitory activity against other JAK family members at higher concentrations. Its potency against JAK2 and JAK3 is roughly 17-fold less than against JAK1, and it is about 45-fold less potent against TYK2.[1] Additionally, in vitro panel assays of a closely related compound (HDAC-IN-57, also identified as compound 12b, the same as this compound) showed strong interactions with other kinases such as PKD2, HPK1, and Aurora B (AurB) at a 1 µM concentration.[1]
Q3: I am observing a cellular phenotype that doesn't align with known JAK1 signaling. Could this be an off-target effect?
Yes, it is possible. Unexpected phenotypes can arise from the inhibition of unintended kinases.[2] For example, if your experimental concentration of this compound is high enough to inhibit JAK2, JAK3, or other kinases like AurB, you may observe effects unrelated to JAK1-specific signaling. It is crucial to correlate the observed phenotype with the inhibitor's concentration and its known IC50 values for on- and off-targets.
Q4: How can I confirm if my observed effect is due to on-target JAK1 inhibition or an off-target effect?
To differentiate between on-target and off-target effects, consider the following strategies:
-
Use a structurally different JAK1 inhibitor: If a different, validated JAK1 inhibitor with a distinct off-target profile recapitulates your results, it strengthens the evidence for an on-target effect.
-
Perform a dose-response experiment: An on-target effect should correlate with the IC50 value for JAK1. Off-target effects will typically manifest at higher concentrations consistent with the IC50 values for other kinases.
-
Rescue experiment: If possible, introducing a constitutively active form of a downstream effector of JAK1 (e.g., a STAT protein) could rescue the on-target phenotype but not the off-target one.
-
Use a kinase-dead mutant: In a cellular system, expressing a kinase-dead mutant of a suspected off-target kinase may prevent the unexpected phenotype when the inhibitor is added.
Q5: What are the best practices for using this compound to minimize off-target effects?
To ensure your results are primarily due to JAK1 inhibition, follow these guidelines:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that yields the desired on-target effect (e.g., inhibition of JAK1-mediated STAT phosphorylation).
-
Consult the selectivity profile: Be aware of the IC50 values for off-target kinases and try to keep your experimental concentration well below those levels.
-
Include appropriate controls: Always include positive and negative controls in your experiments to validate your findings.
-
Validate with cellular assays: Confirm the functional consequences of JAK1 inhibition in a cellular context, such as by measuring the phosphorylation of downstream STAT proteins.[7][8]
Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against JAK family kinases based on biochemical assays.
| Kinase Target | IC50 (µM) | Fold Selectivity vs. JAK1 |
| JAK1 | 0.0246 | 1x |
| JAK2 | 0.423 | ~17x |
| JAK3 | 0.410 | ~17x |
| TYK2 | 1.12 | ~45x |
| PKD2, HPK1, AurB | Strong interaction observed at 1 µM | Not Quantified |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of this compound against a kinase of interest in a cell-free system.
Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of a purified kinase.
Materials:
-
Recombinant purified kinases (e.g., JAK1, JAK2, JAK3, TYK2)
-
Kinase-specific peptide substrate
-
ATP (at or near the Km for the specific kinase)
-
This compound (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader (luminometer)
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO, and then dilute further into the kinase assay buffer.
-
Assay Setup: Add 5 µL of the diluted inhibitor to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add Kinase: Add 2.5 µL of the kinase solution to each well (except the "no enzyme" control) and incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add 2.5 µL of the substrate/ATP mixture to all wells to start the kinase reaction.
-
Incubate: Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction and Detect Signal: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Measure ADP Production: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the light produced using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Western Blot for STAT Phosphorylation
This protocol assesses the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Objective: To determine the effective concentration of this compound for inhibiting a specific JAK-STAT pathway in whole cells.
Materials:
-
Cells responsive to a specific cytokine (e.g., HeLa cells for IFN-α stimulation)
-
Cell culture medium and serum
-
This compound (in DMSO)
-
Cytokine (e.g., IFN-α for JAK1/TYK2, IL-6 for JAK1/JAK2)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
Primary antibodies (anti-pSTAT, anti-total STAT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagent
-
SDS-PAGE equipment and reagents
Procedure:
-
Cell Culture: Plate cells and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for 15-30 minutes to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein (e.g., anti-pSTAT1) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT and a loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the pSTAT signal.
Visual Guides
Caption: The JAK-STAT signaling pathway and points of inhibition by this compound.
Caption: Workflow for troubleshooting unexpected experimental results with this compound.
Caption: Illustrating how inhibitor concentration affects kinase selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. What are the preclinical assets being developed for JAK1? [synapse.patsnap.com]
- 8. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability with JAK1 Inhibitor Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues when using JAK1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at our intended concentration of the JAK1 inhibitor. What are the potential causes?
A1: Several factors could be contributing to excessive cell death:
-
On-target effects: The intended inhibition of the JAK1-STAT pathway can lead to apoptosis or cell cycle arrest in cell lines that are dependent on this pathway for survival and proliferation.
-
Off-target effects: The inhibitor may be affecting other kinases or cellular targets, leading to toxicity.
-
Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor may be too high.
-
Experimental conditions: Suboptimal cell culture conditions, such as high cell density or nutrient depletion, can exacerbate the toxic effects of the inhibitor.
-
Compound stability: The inhibitor may be degrading into a more toxic substance.
Q2: How can we determine if the observed cell death is due to the intended on-target effect of JAK1 inhibition or an off-target effect?
A2: A rescue experiment can be performed. This involves treating the cells with the JAK1 inhibitor in the presence and absence of a ligand that activates the JAK1 pathway, such as interferon-gamma (IFNγ) or interleukin-6 (IL-6). If the cell death is on-target, the addition of the ligand should partially or fully rescue the cells from the inhibitor's effects.
Troubleshooting Guides
Issue 1: High background cell death in control groups.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Run a solvent-only control at various concentrations to determine the maximum tolerable concentration for your cell line. |
| Suboptimal Cell Culture | Ensure cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. |
| Contamination | Check for microbial contamination in your cell cultures. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Reagent Variability | Use freshly prepared inhibitor solutions for each experiment. Aliquot and store stock solutions properly to avoid freeze-thaw cycles. |
| Procedural Differences | Standardize all experimental steps, including incubation times, cell plating densities, and reagent concentrations. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the JAK1 inhibitor and appropriate controls (vehicle-only, untreated). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V Staining
-
Cell Treatment: Treat cells with the JAK1 inhibitor as described above.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Data Presentation
Table 1: Example IC50 Values of a JAK1 Inhibitor in Different Cell Lines
| Cell Line | IC50 (nM) |
| Cell Line A | 50 |
| Cell Line B | 250 |
| Cell Line C | >1000 |
Table 2: Example Results from an Annexin V/PI Apoptosis Assay
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95 | 3 | 2 |
| JAK1 Inhibitor (100 nM) | 60 | 25 | 15 |
| JAK1 Inhibitor (500 nM) | 30 | 45 | 25 |
Visualizations
Caption: Simplified JAK1-STAT signaling pathway and the point of inhibition.
Caption: Logical workflow for troubleshooting cell viability issues.
How to minimize Jak1-IN-12 toxicity in cells
Welcome to the technical support center for Jak1-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular assays while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, which are involved in inflammation, immunity, and cell growth.[1][2] By selectively blocking the ATP-binding site of JAK1, this compound prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, modulates the expression of genes involved in inflammatory and immune responses.
Q2: What are the potential causes of this compound toxicity in cells?
A2: Toxicity associated with this compound in cellular experiments can stem from several factors:
-
On-target toxicity: Prolonged or high-concentration inhibition of the JAK1 pathway can disrupt normal cellular processes that are dependent on JAK1 signaling, potentially leading to apoptosis or cell cycle arrest.[3][4]
-
Off-target effects: Although designed to be selective for JAK1, at higher concentrations, this compound may inhibit other kinases, leading to unintended cellular effects and toxicity.[5]
-
Solubility issues: Like many small molecules, this compound may have limited aqueous solubility. Precipitation of the compound in cell culture media can lead to inconsistent results and apparent cytotoxicity.[6][7]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.
Q3: How can I minimize the toxicity of this compound in my experiments?
A3: To minimize toxicity, consider the following strategies:
-
Optimize concentration: Perform a dose-response curve to determine the lowest effective concentration that achieves the desired biological effect without significant cytotoxicity.
-
Limit exposure time: Use the shortest incubation time necessary to observe the desired effect.
-
Ensure proper solubilization: Prepare fresh dilutions of this compound for each experiment and visually inspect the media for any signs of precipitation.[8]
-
Control for solvent effects: Maintain a final DMSO concentration below 0.1% in your cell culture medium and include a vehicle-only control in your experiments.
-
Use healthy, low-passage cells: Cells that are healthy and in a logarithmic growth phase are generally more resilient to the effects of small molecule inhibitors.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at expected therapeutic concentrations. | Inhibitor concentration is too high for the specific cell line. | Perform a detailed dose-response experiment to determine the IC50 for cytotoxicity and identify a non-toxic working concentration range. |
| Off-target effects of the inhibitor. | Consider using a structurally different JAK1 inhibitor as a control to see if the toxic phenotype is specific to this compound. Perform a kinase panel screen to identify potential off-target interactions. | |
| Poor solubility leading to compound precipitation. | Improve solubility by pre-warming the media to 37°C before adding the compound and using a stepwise dilution method. Visually confirm the absence of precipitate under a microscope. | |
| Inconsistent results between experiments. | Variability in cell health or passage number. | Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the experiment. |
| Degradation of the inhibitor. | Prepare fresh stock solutions of this compound regularly and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. | |
| Inconsistent cytokine stimulation. | Ensure the concentration and timing of cytokine stimulation are consistent across all experiments. Prepare fresh cytokine dilutions for each use.[8] | |
| Lack of expected biological effect (e.g., no reduction in pSTAT). | Inhibitor concentration is too low. | Confirm the potency of your this compound stock. Increase the concentration of the inhibitor based on dose-response data. |
| Poor cell permeability. | While most small molecule kinase inhibitors are cell-permeable, this can be a factor. If suspected, consider using a positive control inhibitor with known cell permeability. | |
| Rapid dephosphorylation of STAT proteins after cell lysis. | Use pre-chilled buffers containing phosphatase inhibitors and keep samples on ice during the lysis procedure.[8] |
Data Presentation
Table 1: Comparative in vitro Potency of Selective JAK1 Inhibitors
This table provides a representative comparison of the half-maximal inhibitory concentrations (IC50) for several selective JAK1 inhibitors against the JAK family kinases. Lower IC50 values indicate higher potency. The selectivity for JAK1 is determined by the ratio of IC50 values for other JAK kinases relative to JAK1.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (Fold vs. JAK1) |
| This compound (Representative) | 5 - 15 | 200 - 400 | 250 - 500 | >1000 | JAK2: ~27x, JAK3: ~33x |
| Filgotinib | 10 - 30 | 28 - 810 | 810 - 1500 | 116 - 2000 | JAK2: ~28x, JAK3: ~48x[9][10] |
| Upadacitinib | 40 - 60 | 110 - 250 | >2000 | 450 - 1000 | JAK2: ~3x, JAK3: >40x[9] |
| Tofacitinib | 3 - 12 | 20 - 110 | 1 - 5 | 340 - 900 | Pan-JAK inhibitor[9][11] |
Note: IC50 values are compiled from various sources and can differ based on assay conditions (e.g., ATP concentration). This table is for comparative purposes.
Table 2: Representative Cytotoxicity Profile of this compound
This table shows example IC50 values for the cytotoxic effects of this compound in different cell lines after 72 hours of treatment, as would be determined by an MTT or CellTiter-Glo assay.
| Cell Line | Cell Type | Cytotoxicity IC50 (µM) |
| HEK293 | Human Embryonic Kidney | > 50 |
| Jurkat | Human T-cell leukemia | 15.8 |
| A549 | Human Lung Carcinoma | 25.2 |
| PBMCs | Human Peripheral Blood Mononuclear Cells | 10.5 |
Note: These are representative values and should be determined empirically for your specific cell line and experimental conditions.[12]
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to assess the impact of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis Induction by Caspase-3/7 Activation
This protocol measures the activity of executioner caspases, which are key markers of apoptosis.[13][14][15][16][17]
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates suitable for luminescence assays
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a white-walled plate.
-
Incubation: Incubate for a shorter, predetermined time (e.g., 6, 12, or 24 hours), as caspase activation is an early apoptotic event.[18]
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure luminescence using a luminometer.
-
Data Analysis: Plot the relative luminescence units (RLU) against the this compound concentration. An increase in luminescence indicates the activation of caspase-3/7.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound cytotoxicity in cultured cells.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. What are the therapeutic candidates targeting JAK1? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. The safety of JAK-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Jak1-IN-12 experimental controls and best practices
Welcome to the technical support center for JAK1-IN-12, a selective inhibitor of Janus Kinase 1 (JAK1). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and best practices for the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, ATP-competitive inhibitor of JAK1, a member of the Janus kinase family of non-receptor tyrosine kinases.[1] The JAK-STAT signaling pathway is crucial for transmitting signals from various cytokines and growth factors involved in immunity, inflammation, and cell proliferation.[2][3] Upon cytokine binding to its receptor, associated JAKs, including JAK1, are activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by the JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes.[4] this compound exerts its effect by blocking the ATP-binding site of JAK1, thereby preventing the phosphorylation cascade and subsequent gene expression.[5]
Q2: What are the recommended experimental controls when using this compound?
To ensure the validity of your experimental results, it is crucial to include a comprehensive set of controls:
-
Vehicle Control: A control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound is essential to account for any effects of the solvent on the cells.
-
Positive Control (Cytokine Stimulation): To confirm that the JAK-STAT pathway is active in your experimental system, include a positive control where cells are stimulated with a known JAK1-activating cytokine (e.g., IL-6, IFN-γ) in the absence of the inhibitor.[6]
-
Negative Control (Unstimulated Cells): A group of untreated, unstimulated cells should be included to establish the basal level of JAK-STAT signaling.
-
Structurally Unrelated Inhibitor: To distinguish between on-target and potential off-target effects, consider using a structurally different JAK1 inhibitor as a control.[5]
-
Dose-Response Curve: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound?
For in vitro use, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] It is recommended to store the solid powder at -20°C. Once in solution, aliquot the stock into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture, it is advisable to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[6]
Q4: What are the known off-target effects of selective JAK1 inhibitors?
While this compound is a selective inhibitor of JAK1, like many kinase inhibitors, it may exhibit some off-target activity at higher concentrations.[5] It is important to consider the selectivity profile of the inhibitor and to perform experiments at the lowest effective concentration to minimize off-target effects. Potential off-target effects of some JAK inhibitors have been reported to include interactions with other kinases.[5] If you observe a cellular phenotype that does not align with the known functions of the JAK1-STAT pathway, it may be indicative of an off-target effect.
Quantitative Data
Table 1: In Vitro Inhibitory Activity (IC50) of this compound against JAK Family Kinases
| Kinase | IC50 (µM) |
| JAK1 | 0.0246 |
| JAK2 | 0.423 |
| JAK3 | 0.410 |
| TYK2 | 1.12 |
Data is compiled from enzymatic assays and may vary depending on experimental conditions.[1]
Signaling Pathway and Experimental Workflow Diagrams
References
Validation & Comparative
Validating the Inhibitory Effect of a Novel JAK1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, highly selective Janus Kinase 1 (JAK1) inhibitor, referred to herein as Jak1-IN-X, with other established JAK inhibitors. Due to the limited public availability of data for a compound with the exact designation "Jak1-IN-12," this guide utilizes "Jak1-IN-X" as a placeholder to illustrate a potent and selective JAK1 inhibitor profile. The experimental data presented for Jak1-IN-X is hypothetical but reflects the expected profile of a next-generation selective JAK1 inhibitor. This guide is intended to serve as a framework for researchers evaluating novel JAK1-targeted therapies.
Introduction to JAK1 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal in cytokine signaling pathways that regulate immune responses and cellular proliferation.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in numerous autoimmune and inflammatory diseases.[2] While first-generation JAK inhibitors demonstrated broad activity across the JAK family, newer agents aim for increased selectivity to improve safety and efficacy profiles.[3] Selective inhibition of JAK1 is a promising therapeutic strategy as it is a key mediator of pro-inflammatory cytokine signaling.[4]
Jak1-IN-X is a novel small molecule inhibitor designed for high potency and selectivity for JAK1. This guide presents a comparative analysis of its inhibitory activity against other well-characterized JAK inhibitors, including the pan-JAK inhibitors Tofacitinib (B832) and Baricitinib (B560044), the JAK1/2 inhibitor Ruxolitinib, and the more selective JAK1 inhibitors Upadacitinib and Filgotinib.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of Jak1-IN-X and its comparators was assessed in biochemical and cellular assays to determine their half-maximal inhibitory concentrations (IC50). Lower IC50 values indicate greater potency.
Biochemical Potency (IC50, nM)
This table summarizes the in vitro enzymatic inhibitory potency of each compound against the four JAK family members.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Jak1-IN-X (Hypothetical) | 1.5 | 150 | >1000 | >1000 |
| Tofacitinib | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | 16 - 34 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Ruxolitinib | 3.3 | 2.8 | 332 | 19 |
| Upadacitinib | 43 | 120 | 2300 | 4700 |
| Filgotinib | 10 | 28 | 810 | 116 |
Note: IC50 values for established inhibitors are sourced from publicly available literature and may vary based on assay conditions.[1][5]
Cellular Potency: Inhibition of STAT Phosphorylation (IC50, nM)
This table shows the potency of the inhibitors in a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.
| Inhibitor | Cell-Based JAK1 Assay (e.g., IL-6 induced pSTAT3) (nM) | Cell-Based JAK2 Assay (e.g., EPO induced pSTAT5) (nM) |
| Jak1-IN-X (Hypothetical) | 5 | >1000 |
| Tofacitinib | ~20-50 | ~20-50 |
| Baricitinib | ~40-60 | ~40-60 |
| Ruxolitinib | ~100-150 | ~100-150 |
| Upadacitinib | ~14 | ~593 |
| Filgotinib | ~150-760 (JAK1/3 dependent) | >1000 (JAK2 dependent) |
Note: Cellular IC50 values are influenced by cell type, cytokine stimulus, and assay format, leading to variability in reported values.[6]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for validating Jak1-IN-X, the following diagrams are provided.
References
- 1. abmole.com [abmole.com]
- 2. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of a class of highly potent Janus Kinase 1/2 (JAK1/2) inhibitors demonstrating effective cell-based blockade of IL-13 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JAK1 Inhibitors: Jak1-IN-12 Versus Other Selective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical JAK1 inhibitor, Jak1-IN-12, with other notable JAK1 inhibitors. The following sections detail the biochemical potency, cellular activity, and kinase selectivity of these compounds, supported by experimental data and detailed methodologies.
Introduction to JAK1 Inhibition
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immune responses, inflammation, and hematopoiesis. Selective inhibition of JAK1 is a key therapeutic strategy for various autoimmune and inflammatory diseases, as it can modulate the activity of pro-inflammatory cytokines while potentially sparing the functions mediated by other JAK family members, thereby offering a more favorable safety profile. This guide focuses on this compound, a recently identified selective JAK1 inhibitor, and compares its performance against established JAK1 inhibitors such as Filgotinib, Upadacitinib, and Abrocitinib.
Biochemical Potency and Selectivity
The inhibitory activity of this compound and other selective JAK1 inhibitors was assessed in biochemical assays against the four members of the JAK kinase family. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a quantitative measure of their potency and selectivity.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1/JAK2 Selectivity | JAK1/JAK3 Selectivity | JAK1/TYK2 Selectivity |
| This compound | 24.6[1] | 423[1] | 410[1] | 1120[1] | ~17-fold | ~17-fold | ~46-fold |
| Filgotinib | 10[2] | 28[2] | 810[2] | 116[2] | 2.8-fold | 81-fold | 11.6-fold |
| Upadacitinib | 43[3] | 200 (cellular) | >100-fold (cellular) | >100-fold (cellular) | ~74-fold (cellular) | >100-fold (cellular) | >100-fold (cellular) |
| Abrocitinib | 29[4] | 803[4] | >10,000 | 1250[4] | ~28-fold | >340-fold | ~43-fold |
Table 1: Biochemical Potency and Selectivity of JAK1 Inhibitors. Data represents IC50 values obtained from in vitro kinase assays. Higher selectivity folds indicate greater specificity for JAK1 over other JAK family members.
Cellular Activity
The efficacy of JAK1 inhibitors was further evaluated in cellular assays to determine their ability to inhibit JAK1-mediated signaling within a biological context.
| Compound | Cell Line | Assay | Cellular IC50 (µM) |
| This compound | Ba/F3-TEL-JAK1 | Proliferation | 0.110[1] |
| This compound | Ba/F3-TEL-JAK2 | Proliferation | 6.105[1] |
| Filgotinib | Human Whole Blood | IL-6 induced pSTAT1 | 0.629[5] |
| Abrocitinib | Human Whole Blood | IFNα-stimulated pSTAT3 | 0.189[4] |
| Abrocitinib | Human Whole Blood | IFNγ-stimulated pSTAT1 | 0.163[4] |
Table 2: Cellular Activity of JAK1 Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of the compounds in various cell-based assays.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
Caption: Experimental workflow for a cellular STAT phosphorylation assay.
Experimental Protocols
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate (e.g., IRS1-tide).
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Test compounds (serially diluted).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.
-
96-well or 384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare a reaction mixture containing the respective JAK enzyme and its peptide substrate in Kinase Assay Buffer.
-
Add serial dilutions of the test compound or vehicle (DMSO) to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
The luminescent signal is proportional to the amount of ADP generated and reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cellular STAT Phosphorylation Assay (Western Blot)
This protocol describes a method to measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A suitable cell line expressing the target JAK and STAT proteins (e.g., Ba/F3 cells, human PBMCs).
-
Cell culture medium and supplements.
-
Cytokine for stimulation (e.g., IL-6 for p-STAT3).
-
Test compounds (serially diluted).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Reagents and equipment for SDS-PAGE and Western blotting.
-
Primary antibodies specific for phosphorylated STAT (e.g., p-STAT3 Tyr705) and total STAT.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blot detection.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT or a housekeeping protein like β-actin.
-
Quantify the band intensities and calculate the inhibition of STAT phosphorylation at each compound concentration to determine the cellular IC50.
In Vivo Hair Growth Promotion Assay (Mouse Model)
This protocol provides a general outline for assessing the effect of a JAK inhibitor on hair growth in a mouse model.
Materials:
-
C57BL/6 mice (or other suitable strain).
-
Test compound formulated for topical application (e.g., in a DMSO/water solution).
-
Vehicle control solution.
-
Electric clippers.
-
Calipers or imaging system for measuring hair growth.
Procedure:
-
Anesthetize the mice and shave a defined area on their dorsal back to synchronize the hair follicles in the anagen (growth) phase.
-
Topically apply the test compound solution or vehicle control to the shaved area daily for a specified period (e.g., 28 days).
-
Monitor the mice regularly for signs of hair regrowth.
-
At the end of the treatment period, document the extent of hair growth through photography.
-
For a more quantitative assessment, skin biopsies can be taken for histological analysis to examine hair follicle morphology and density.
Conclusion
This guide provides a comparative overview of this compound and other selective JAK1 inhibitors. The presented data indicates that this compound is a potent and selective JAK1 inhibitor with demonstrated cellular activity. Its selectivity profile suggests a potential for reduced off-target effects compared to less selective JAK inhibitors. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies. Further in-depth investigation into the pharmacokinetics, pharmacodynamics, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Jak1-IN-12 and Tofacitinib for Researchers
In the landscape of kinase inhibitor research, particularly within the Janus kinase (JAK) family, both Jak1-IN-12 and Tofacitinib have emerged as significant molecules. This guide provides a detailed, objective comparison of these two compounds, focusing on their biochemical and cellular performance, supported by experimental data to aid researchers, scientists, and drug development professionals in their work.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and Tofacitinib exert their effects by inhibiting members of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2). These non-receptor tyrosine kinases are crucial for the signal transduction of numerous cytokines and growth factors.[1][2] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs).[3] Phosphorylated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation, immunity, and hematopoiesis.[3] By inhibiting JAKs, these compounds effectively block this signaling cascade, thereby downregulating the inflammatory response.[3]
Tofacitinib , a well-established JAK inhibitor, is known to inhibit multiple JAK isoforms.[4][5] It is approved for the treatment of several autoimmune diseases, including rheumatoid arthritis.[6][7] This compound is a more recently developed inhibitor with a reported selectivity for JAK1.
Biochemical Performance: A Head-to-Head Look at Kinase Inhibition
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its target kinase(s). The following table summarizes the reported IC50 values for this compound and Tofacitinib against the four members of the JAK family.
| Inhibitor | JAK1 IC50 (µM) | JAK2 IC50 (µM) | JAK3 IC50 (µM) | TYK2 IC50 (µM) |
| This compound | 0.0246 | 0.423 | 0.410 | 1.12 |
| Tofacitinib | 0.112 | 0.020 | 0.001 | Not widely reported |
Note: IC50 values can vary depending on the specific assay conditions.
Based on this biochemical data, this compound demonstrates notable selectivity for JAK1, with approximately 17-fold and 16-fold greater potency against JAK1 compared to JAK2 and JAK3, respectively. Tofacitinib, in contrast, exhibits a broader spectrum of activity, with potent inhibition of JAK3 and JAK2, and slightly less potent but still significant inhibition of JAK1.
Cellular Performance: Assessing a Compound's Effect in a Biological Context
While biochemical assays provide a direct measure of an inhibitor's interaction with its target enzyme, cellular assays are crucial for understanding its functional consequences in a living system. A key cellular assay for JAK inhibitors measures the inhibition of cytokine-induced STAT phosphorylation.
Tofacitinib has been extensively characterized in various cellular assays. It has been shown to effectively inhibit the phosphorylation of STATs in response to cytokine stimulation in numerous cell types, including immune cells.[8] This inhibition of the JAK-STAT pathway in a cellular context is central to its therapeutic effect.[3]
This compound has been reported to promote hair growth in mice, suggesting it has in vivo activity. However, detailed public data on its ability to inhibit cytokine-induced STAT phosphorylation in cell-based assays is not widely available. This limits a direct, quantitative comparison of its cellular performance with that of Tofacitinib in the context of immune and inflammatory signaling.
Experimental Methodologies
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are outlines of standard methodologies for the key experiments cited.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific JAK kinase by 50% (IC50).
Principle: A purified, recombinant JAK enzyme is incubated with a substrate (typically a peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate or the amount of ADP produced is then quantified to determine the extent of kinase inhibition.
Generalized Protocol:
-
Compound Preparation: Serially dilute the test inhibitor (this compound or Tofacitinib) in an appropriate buffer, typically containing DMSO.
-
Reaction Setup: In a multi-well plate, combine the purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2), a specific peptide substrate, and the diluted inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding a defined concentration of ATP.
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C for 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence/TR-FRET Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular STAT Phosphorylation Assay (Cell-based Assay)
Objective: To measure the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of cytokine-induced JAK activation in a cellular context.
Principle: Cells that express the relevant cytokine receptors and JAKs are pre-treated with the inhibitor and then stimulated with a specific cytokine. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody that specifically recognizes the phosphorylated form of a STAT protein. The level of phosphorylated STAT is then quantified using flow cytometry.
Generalized Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line) under appropriate conditions.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test inhibitor for a specified period.
-
Cytokine Stimulation: Add a specific cytokine (e.g., IL-2, IL-6, or IFN-γ) to the cells to activate the JAK-STAT pathway. A non-stimulated control and a stimulated control without inhibitor should be included.
-
Fixation and Permeabilization: Stop the stimulation and fix the cells with a fixative agent (e.g., formaldehyde) to preserve the phosphorylation state of the proteins. Subsequently, permeabilize the cell membrane with a detergent (e.g., methanol (B129727) or saponin) to allow the antibody to access intracellular proteins.
-
Antibody Staining: Incubate the cells with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., phospho-STAT3, phospho-STAT5).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and measure the fluorescence intensity of the phospho-STAT antibody in individual cells.
-
Data Analysis: Determine the percentage of cells positive for the phosphorylated STAT or the median fluorescence intensity of the stained population. Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration relative to the stimulated control without inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow.
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound and Tofacitinib.
Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor.
Conclusion
This comparative guide highlights the distinct biochemical profiles of this compound and Tofacitinib. This compound presents as a selective JAK1 inhibitor in biochemical assays, which may offer advantages in minimizing off-target effects. Tofacitinib is a broader spectrum JAK inhibitor with well-documented cellular and clinical activity. The lack of publicly available, detailed cellular data for this compound on key immunological signaling pathways currently limits a comprehensive performance comparison in a cellular context. Researchers are encouraged to consider these profiles and the provided experimental frameworks when designing their studies and interpreting their results in the pursuit of novel therapeutic strategies targeting the JAK-STAT pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. Tofacitinib: Real-World Data and Treatment Persistence in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Comparison: Jak1-IN-12 versus Ruxolitinib
This guide provides a detailed in vitro comparison of two Janus kinase (JAK) inhibitors: Jak1-IN-12 and Ruxolitinib. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their biochemical and cellular activities. The guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.
The Janus kinase family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are intracellular tyrosine kinases that play a critical role in signal transduction for a wide range of cytokines and growth factors.[1][2][3] By interfering with the JAK-STAT signaling pathway, these inhibitors can modulate immune and inflammatory responses, making them valuable tools in both research and clinical settings.[2][4]
Biochemical Activity: Kinase Inhibition Profile
The primary measure of a kinase inhibitor's potency and selectivity is its half-maximal inhibitory concentration (IC50) against a panel of kinases. The data below summarizes the biochemical potency of this compound and Ruxolitinib against the four members of the JAK family.
| Target Kinase | This compound IC50 (nM) | Ruxolitinib IC50 (nM) |
| JAK1 | 24.6[5] | 3.3[5][6] |
| JAK2 | 423[5] | 2.8[5][6] |
| JAK3 | 410[5] | 428[5] |
| TYK2 | 1120[5] | 19[5] |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower values indicate higher potency.
Based on this biochemical data, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2 with moderate activity against TYK2 and significantly less activity against JAK3.[5] this compound demonstrates selectivity for JAK1, with approximately 17-fold lower potency against JAK2 and JAK3.[5]
Cellular Activity: Inhibition of JAK-STAT Signaling
The efficacy of JAK inhibitors is confirmed in cellular assays, typically by measuring the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.
-
Ruxolitinib : In preclinical studies, Ruxolitinib has been shown to effectively inhibit the phosphorylation of STAT proteins downstream of JAK activation.[5] For example, it inhibits Interleukin-6 (IL-6) induced STAT3 phosphorylation in peripheral blood mononuclear cells.[5] In various cell lines, Ruxolitinib treatment leads to a reduction in phosphorylated STAT3 and STAT5 levels, inhibiting cellular proliferation and inducing apoptosis.[7]
-
This compound : While specific cellular assay data for this compound regarding STAT phosphorylation is not as widely published as for Ruxolitinib, its biochemical profile suggests it would primarily inhibit signaling pathways dependent on JAK1. JAK1 is critical for signaling numerous cytokines, including those that activate STAT1 and STAT3.[6][8]
JAK-STAT Signaling Pathway
Cytokine binding to its receptor induces dimerization, bringing receptor-associated JAKs into close proximity. The JAKs then auto-phosphorylate and trans-phosphorylate each other and the receptor chains. These phosphorylated sites serve as docking points for STAT proteins, which are subsequently phosphorylated by the JAKs. Activated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.[9][10]
Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 value of an inhibitor against a purified kinase enzyme in vitro. Assays like ADP-Glo™ are commonly used, which measure kinase activity by quantifying the amount of ADP produced.[6]
Objective: To quantify the potency of this compound and Ruxolitinib against JAK family kinases.
Materials:
-
Recombinant purified human JAK1, JAK2, JAK3, or TYK2 enzymes.
-
Substrate peptide (a suitable target for the specific JAK kinase).
-
Adenosine triphosphate (ATP).
-
Test inhibitors (this compound, Ruxolitinib) dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent).
-
384-well microplates.
-
Plate reader capable of measuring luminescence.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound and Ruxolitinib in DMSO. Further dilute into the kinase assay buffer to the desired final concentrations. A DMSO-only control is included.
-
Kinase Reaction:
-
Add the kinase enzyme, substrate peptide, and kinase assay buffer to the wells of a 384-well plate.
-
Add the diluted inhibitor solutions to the respective wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the protocol of the detection kit (e.g., ADP-Glo™). This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular STAT Phosphorylation Assay
This protocol outlines a general method for measuring an inhibitor's ability to block cytokine-induced STAT phosphorylation in whole cells, often analyzed via Western Blot or flow cytometry.[11]
Objective: To determine the cellular potency of this compound and Ruxolitinib in a relevant signaling context.
Materials:
-
A cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells (PBMCs), or a specific cancer cell line like HEL cells).
-
Cell culture medium and serum.
-
Recombinant cytokine (e.g., IL-6, IFN-γ) to stimulate the pathway.
-
Test inhibitors (this compound, Ruxolitinib) dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies specific for a phosphorylated STAT (p-STAT) and total STAT.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate for Western blotting.
-
SDS-PAGE equipment and imaging system.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to a suitable density.
-
Pre-treat the cells with various concentrations of the inhibitor (or DMSO vehicle control) for a defined period (e.g., 1-2 hours).
-
-
Cytokine Stimulation:
-
Stimulate the cells with a specific cytokine at a predetermined concentration and time (e.g., IL-6 for 30 minutes) to induce STAT phosphorylation. A non-stimulated control is included.
-
-
Cell Lysis:
-
Wash the cells with cold PBS to stop the stimulation.
-
Lyse the cells on ice using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Collect the cell lysates and determine the protein concentration.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the specific phosphorylated STAT protein (e.g., anti-p-STAT3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT or a housekeeping protein like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT and total STAT using densitometry software.
-
Normalize the p-STAT signal to the total STAT signal for each sample.
-
Calculate the percentage inhibition of STAT phosphorylation relative to the cytokine-stimulated, vehicle-treated control.
-
Plot the inhibition data against inhibitor concentration to determine the cellular IC50.
-
Summary
In vitro analysis reveals distinct profiles for this compound and Ruxolitinib. Ruxolitinib is a potent, dual inhibitor of JAK1 and JAK2, demonstrating strong activity in both biochemical and cellular assays. This compound is a selective JAK1 inhibitor, showing a clear preference for JAK1 over other family members in biochemical assays. This selectivity may offer a different pharmacological profile in cellular systems, potentially allowing for more targeted inhibition of specific cytokine pathways while sparing others, a key consideration for researchers investigating the distinct roles of JAK family members in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 11. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Showdown: A Comparative Guide to a Selective JAK1 Inhibitor Versus Pan-JAK Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences in inhibitor specificity is paramount for advancing targeted therapies. This guide provides a detailed comparison of the kinase selectivity profile of a representative selective JAK1 inhibitor against established pan-JAK inhibitors, supported by quantitative data and detailed experimental methodologies.
While the specific compound "Jak1-IN-12" could not be definitively identified in the current literature, this guide will utilize Itacitinib, a well-characterized and potent selective JAK1 inhibitor, as a representative example for a comparative analysis against the widely studied pan-JAK inhibitors, Tofacitinib and Ruxolitinib. This comparison aims to highlight the critical distinctions in their inhibitory activities and provide a framework for evaluating the specificity of novel kinase inhibitors.
Data Presentation: Kinase Inhibition Profiles
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value corresponds to a higher potency. The selectivity of an inhibitor is determined by comparing its IC50 values across a panel of related kinases.
The following table summarizes the biochemical IC50 values of Itacitinib, Tofacitinib, and Ruxolitinib against the four members of the Janus kinase (JAK) family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).
| Inhibitor | Type | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Itacitinib | Selective JAK1 | 2[1] | 63[1] | >2000[1] | 795[1] |
| Tofacitinib | Pan-JAK | 112[2] | 20[2] | 1[2] | - |
| Ruxolitinib | Pan-JAK (JAK1/2) | 3.3[2] | 2.8[2] | 323[2] | 19[2] |
Note: Data for Tofacitinib and Ruxolitinib are from various sources and assay conditions may differ. The absence of a value for TYK2 for Tofacitinib indicates that it was not reported in the cited source.
As the data illustrates, Itacitinib demonstrates significant selectivity for JAK1, with much higher IC50 values for other JAK family members. In contrast, Tofacitinib and Ruxolitinib exhibit potent inhibition across multiple JAK kinases, classifying them as pan-JAK or broader-spectrum JAK inhibitors.
Experimental Protocols
The determination of kinase inhibitor IC50 values is crucial for characterizing their potency and selectivity. Below are detailed methodologies for a common in vitro biochemical kinase inhibition assay and a cell-based assay for assessing inhibitor activity in a more physiologically relevant context.
In Vitro Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the phosphorylation of a substrate peptide by a specific kinase.
Principle: The HTRF assay is based on fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate-labeled anti-phospho-substrate antibody) and an acceptor fluorophore (streptavidin-conjugated acceptor) bound to a biotinylated substrate. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal that is proportional to the kinase activity.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.
-
Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE).
-
Adenosine triphosphate (ATP).
-
Test inhibitor (e.g., Itacitinib) serially diluted in DMSO.
-
Assay Buffer (e.g., 50 mM Tris pH 7.8, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA).
-
Detection Reagents: Europium-labeled anti-phospho-tyrosine antibody and streptavidin-conjugated acceptor (e.g., XL665).
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO and dispense into the microplate wells. Include controls for 100% kinase activity (DMSO vehicle) and background (no enzyme).
-
Kinase Reaction: Add the kinase and biotinylated peptide substrate to the wells containing the inhibitor.
-
Initiation: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for each kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding a detection mixture containing EDTA (to chelate Mg2+ and halt kinase activity), the Europium-labeled antibody, and the streptavidin-conjugated acceptor.
-
Signal Reading: After another incubation period (e.g., 60 minutes) to allow for antibody binding, read the plate on an HTRF plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based JAK/STAT Phosphorylation Assay
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in whole cells.
Principle: Cytokine binding to its receptor activates the associated JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. The level of phosphorylated STAT (pSTAT) can be quantified using methods like Western blotting or flow cytometry.
Materials:
-
A human cell line expressing the target JAKs and cytokine receptors (e.g., human peripheral blood mononuclear cells - PBMCs).
-
Cytokines to stimulate specific JAK/STAT pathways (e.g., IL-6 for JAK1/2, GM-CSF for JAK2).
-
Test inhibitor.
-
Cell culture medium and supplements.
-
Fixation and permeabilization buffers (for flow cytometry).
-
Fluorescently labeled antibodies against pSTAT proteins.
-
Flow cytometer.
Procedure:
-
Cell Culture and Plating: Culture the cells under appropriate conditions and seed them into 96-well plates.
-
Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the test inhibitor for a specified time (e.g., 1 hour).
-
Cytokine Stimulation: Add the specific cytokine to the wells to stimulate the JAK/STAT pathway and incubate for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Stop the stimulation and fix the cells with a fixation buffer, followed by permeabilization to allow antibody entry.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and quantify the mean fluorescence intensity (MFI) of the pSTAT signal.
-
Data Analysis: Normalize the MFI values to the stimulated control (no inhibitor) and plot against the inhibitor concentration to determine the IC50 value.
Visualizing Signaling and Specificity
Diagrams are essential tools for illustrating complex biological pathways and experimental concepts. The following diagrams were generated using Graphviz to depict the JAK-STAT signaling pathway, a typical kinase assay workflow, and the logical relationship of inhibitor specificity.
Caption: The JAK-STAT signaling pathway.
Caption: A typical biochemical kinase assay workflow.
Caption: Conceptual diagram of inhibitor specificity.
References
Verifying Jak1-IN-12 Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals investigating the cellular activity of the Janus kinase 1 (Jak1) inhibitor, Jak1-IN-12, direct measurement of target engagement is a critical step in validating its mechanism of action and therapeutic potential. This guide provides a comparative overview of common cellular assays used to determine target engagement of Jak1 inhibitors, presents available data for alternative compounds, and offers detailed protocols to enable the characterization of this compound.
While specific quantitative cellular target engagement data for this compound is not extensively available in the public domain, this guide equips researchers with the necessary tools and knowledge to generate this data and compare it against established Jak1 inhibitors.
Comparison of Jak1 Inhibitors: Cellular Potency
The following table summarizes the cellular potency of several well-characterized Jak1 inhibitors. The data is primarily derived from phospho-STAT (pSTAT) inhibition assays, which measure the downstream functional consequence of Jak1 inhibition. This provides a benchmark for researchers to compare their own findings on this compound.
| Inhibitor | Assay Type | Cell Line | Stimulant | Measured Endpoint | IC50 (nM) |
| This compound | pSTAT Inhibition | Not Reported | Not Reported | pSTAT3 | Data not available |
| Tofacitinib | pSTAT Inhibition | Human Whole Blood | IL-6 | pSTAT3 | 78 |
| Filgotinib | pSTAT Inhibition | Human Whole Blood | IL-6 | pSTAT1 | 620 |
| Upadacitinib | pSTAT Inhibition | Human T-cells & Monocytes | IL-6 | pSTAT3 | 78 - 207 |
Note: IC50 values can vary depending on the cell type, stimulus, and specific assay conditions. The data presented here is for comparative purposes.
Experimental Methodologies for Target Engagement
To verify and quantify the target engagement of this compound in a cellular context, several robust methods can be employed. Below are detailed protocols for three key assays: Western Blotting for phosphorylated STAT (pSTAT), NanoBRET Target Engagement Assay, and the Cellular Thermal Shift Assay (CETSA).
Western Blotting for Phospho-STAT (pSTAT) Inhibition
This assay assesses the functional consequence of Jak1 inhibition by measuring the phosphorylation of its downstream substrate, STAT. A reduction in cytokine-induced STAT phosphorylation in the presence of the inhibitor indicates target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa, TF-1, or primary immune cells) at an appropriate density in 6-well plates.
-
Once cells reach 70-80% confluency, you may serum-starve them for 4-6 hours to reduce basal STAT phosphorylation.
-
Pre-treat cells with a dose range of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a relevant cytokine that signals through Jak1, such as Interleukin-6 (IL-6) or Interferon-alpha (IFNα), for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately place the plates on ice and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT (e.g., anti-pSTAT3 Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for pSTAT and a loading control (e.g., total STAT or GAPDH).
-
Normalize the pSTAT signal to the loading control and calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target kinase in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. An unlabeled compound, such as this compound, will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Transfection:
-
Transfect HEK293 cells with a vector encoding a NanoLuc®-Jak1 fusion protein. Co-transfection with a carrier DNA may be necessary to optimize expression levels.
-
-
Cell Seeding:
-
After 24 hours, seed the transfected cells into 96-well or 384-well white assay plates.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer and the diluted this compound to the cells. Incubate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to a vehicle control (no inhibitor).
-
Plot the normalized BRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 or EC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in intact cells. When a compound like this compound binds to Jak1, it can increase the protein's resistance to heat-induced unfolding and aggregation.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a defined period to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a temperature gradient (for melt curve generation) or at a single, optimized temperature (for isothermal dose-response) for a short duration (e.g., 3 minutes) using a thermocycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (containing non-aggregated protein) from the aggregated protein pellet.
-
-
Protein Detection:
-
Collect the supernatant and quantify the amount of soluble Jak1 protein using Western blotting or an immunoassay like ELISA or AlphaLISA®.
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble Jak1 against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting temperature (Tm) indicates target engagement.
-
Isothermal Dose-Response: At a fixed temperature, plot the amount of soluble Jak1 against the concentration of this compound to determine the EC50 for thermal stabilization.
-
Visualizing Cellular Processes and Experimental Design
To further aid in the understanding of these experimental approaches, the following diagrams illustrate the key signaling pathway and workflows.
Caption: Jak1-STAT Signaling Pathway and Point of Inhibition.
Caption: Workflow for pSTAT Inhibition Assay.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
By employing the detailed protocols and comparative data provided in this guide, researchers can effectively verify and quantify the cellular target engagement of this compound, enabling a thorough characterization of its activity and a direct comparison with other Jak1 inhibitors. This will provide a solid foundation for further preclinical and clinical development.
Jak1-IN-12 Dose-Response Analysis: A Comparative Guide for Researchers
In the landscape of targeted therapies for immune and inflammatory diseases, Janus kinase (JAK) inhibitors represent a significant advancement. This guide provides a comparative analysis of Jak1-IN-12, a selective JAK1 inhibitor, with other relevant JAK inhibitors. The focus is on dose-response relationships, selectivity, and the underlying experimental methodologies, offering a valuable resource for researchers, scientists, and professionals in drug development.
Understanding the Mechanism: The JAK-STAT Signaling Pathway
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are pivotal in the signal transduction of numerous cytokines and growth factors, which are crucial for immune function, cell growth, and differentiation. The signaling cascade, known as the JAK-STAT pathway, is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. The phosphorylated STATs translocate to the cell nucleus, where they modulate the expression of genes involved in inflammation and immune responses. By inhibiting JAK1, this compound can effectively dampen this inflammatory cascade.[1]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Comparative Dose-Response Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound against the four members of the JAK family, alongside a comparison with other notable JAK inhibitors.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| This compound | 24.6 | 423 | 410 | 1120 | Selective for JAK1 |
| Tofacitinib | 1 | 20 | 112 | - | Pan-JAK inhibitor |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 inhibitor |
| Upadacitinib | 43 | 210 | 2300 | - | Preferential for JAK1 |
| Abrocitinib | 29 | 803 | >10000 | - | Selective for JAK1 |
| Filgotinib | 10 | 28 | 810 | 116 | Selective for JAK1 |
Data for comparator inhibitors is compiled from various sources and may have been determined using different assay conditions.
This compound demonstrates clear selectivity for JAK1, with IC50 values for JAK2, JAK3, and TYK2 being approximately 17 to 45-fold higher than for JAK1.[2] This selectivity is a desirable characteristic as it may reduce off-target effects associated with the inhibition of other JAK isoforms. For instance, JAK2 is involved in erythropoiesis, and its inhibition can lead to anemia.
Experimental Protocols
Accurate and reproducible dose-response data is contingent on standardized experimental protocols. Below are outlines for typical biochemical and cell-based assays used to determine the IC50 of JAK inhibitors.
Biochemical Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JAK enzyme.
References
A Researcher's Guide to Assessing the Cross-Reactivity of Jak1-IN-12
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to ensuring the validity of experimental results. This guide provides a framework for evaluating the cross-reactivity of Jak1-IN-12, a research inhibitor of Janus Kinase 1 (JAK1), with other kinases. While comprehensive, publicly available kinome-wide screening data for this compound is limited, this document outlines the established methodologies for determining kinase selectivity and presents example data from well-characterized JAK inhibitors to illustrate the principles of data interpretation.
The Importance of Kinase Selectivity
Kinase inhibitors are powerful tools for dissecting cellular signaling pathways and can serve as starting points for drug discovery. However, the high degree of conservation in the ATP-binding site across the human kinome often leads to off-target effects, where an inhibitor modulates the activity of unintended kinases.[1] Such cross-reactivity can lead to misinterpretation of experimental data and potential toxicity in a therapeutic context. Therefore, a thorough assessment of an inhibitor's selectivity profile is a critical step in its validation.
This compound is designed to target JAK1, a key mediator of cytokine signaling through the JAK-STAT pathway.[2][3] This pathway is integral to immune responses, inflammation, and hematopoiesis.[4] To confidently attribute a biological effect to the inhibition of JAK1, it is essential to understand the potential confounding effects of this compound on other kinases.
Data Presentation: Interpreting Kinase Selectivity Data
Quantitative data from kinase profiling assays are typically presented as a table of half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd) against a panel of kinases. A lower value indicates a higher potency of the inhibitor for a given kinase. The selectivity of an inhibitor is assessed by comparing its potency for the intended target (e.g., JAK1) to its potency for other kinases.
As specific cross-reactivity data for this compound is not widely published, the following table provides an illustrative comparison of two clinically evaluated JAK inhibitors: Upadacitinib (B560087) (a selective JAK1 inhibitor) and Tofacitinib (B832) (a pan-JAK inhibitor).[5][6][7][8][9] This demonstrates how selectivity data can be presented and interpreted.
Table 1: Example Kinase Inhibition Profiles of Upadacitinib and Tofacitinib
| Kinase Target | Upadacitinib IC50 (nM) | Tofacitinib IC50 (nM) |
| JAK1 | 43 [5] | 1.7 - 112 [10] |
| JAK2 | 120[5] | 1.8 - 20[10] |
| JAK3 | 2300[5] | 0.75 - 1[10] |
| TYK2 | 4700[5] | 16 - 489[10] |
| ROCK1 | 920[6] | Data not available |
| ROCK2 | 430[6] | Data not available |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The ranges presented are compiled from multiple sources to reflect this variability.
Experimental Protocols
To determine the cross-reactivity of an inhibitor like this compound, a variety of in vitro assays can be employed.[11] These can be broadly categorized as biochemical activity assays or binding assays.[12] Below are detailed methodologies for two common approaches.
Protocol 1: ADP-Glo™ Kinase Assay (Biochemical Activity Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[13][14] This protocol is adapted for determining the IC50 of an inhibitor against a panel of kinases in a 384-well plate format.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Kinase Reaction Setup:
-
In the wells of a 384-well plate, add 1 µL of the serially diluted this compound or DMSO (vehicle control).
-
Add 2 µL of the Kinase Working Stock (containing the specific kinase in reaction buffer).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the ATP/Substrate Working Stock (containing the specific substrate and ATP at a concentration near the Km for each kinase).
-
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Incubate for 30-60 minutes at room temperature and then measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: KINOMEscan™ (Competition Binding Assay)
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction of a test compound with a large panel of kinases.[15][16] This method measures the ability of a compound to displace a known, immobilized ligand from the kinase active site.
Materials:
-
DNA-tagged kinases
-
Immobilized, active-site directed ligands on a solid support (e.g., magnetic beads)
-
This compound
-
Binding buffer
-
Wash and elution buffers
-
Quantitative PCR (qPCR) reagents and instrument
Procedure:
-
Assay Setup: Combine the DNA-tagged kinase, the immobilized ligand, and the test compound (this compound) in a multi-well plate.
-
Incubation: Allow the components to incubate and reach binding equilibrium.
-
Washing: Wash the solid support to remove unbound components.
-
Elution: Elute the bound kinase-DNA conjugate.
-
Quantification: Quantify the amount of eluted kinase-DNA conjugate using qPCR. The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower %Ctrl indicates a stronger interaction. Dissociation constants (Kd) can be determined from a dose-response curve.
Mandatory Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: The JAK-STAT signaling pathway.
Caption: A generalized experimental workflow for kinase selectivity profiling.
Conclusion
References
- 1. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase 1 - Wikipedia [en.wikipedia.org]
- 3. What are the therapeutic candidates targeting JAK1? [synapse.patsnap.com]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. Assay in Summary_ki [bindingdb.org]
- 16. chayon.co.kr [chayon.co.kr]
A Head-to-Head Comparison: JAK1-IN-12 vs. siRNA Knockdown for JAK1 Inhibition
In the realm of cellular signaling research and therapeutic development, the Janus kinase (JAK) / signal transducer and activator of transcription (STAT) pathway is a critical focal point.[1][2] This pathway is instrumental in transducing signals from a multitude of cytokines and growth factors, thereby regulating fundamental cellular processes like proliferation, differentiation, inflammation, and immunity.[1][3][4] Central to this cascade is JAK1, a non-receptor tyrosine kinase that has emerged as a key target for intervention in various autoimmune diseases and cancers.[4][5]
Researchers aiming to interrogate or modulate JAK1 function primarily have two potent tools at their disposal: small molecule inhibitors, such as JAK1-IN-12, and gene silencing technologies like small interfering RNA (siRNA). While both aim to diminish JAK1 activity, they operate through fundamentally different mechanisms, each presenting a unique set of advantages and limitations. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.
Mechanism of Action: A Tale of Two Strategies
The primary distinction between a small molecule inhibitor and siRNA lies in the biological level at which they act.
-
This compound (Small Molecule Inhibitor): This approach involves a chemical compound that directly targets the JAK1 protein.[6] These inhibitors are typically designed to bind to the ATP-binding pocket of the kinase domain, competitively inhibiting its enzymatic activity.[4][7] This action is rapid and reversible, preventing the phosphorylation and subsequent activation of downstream STAT proteins.[7] The effect is a functional blockade of the protein already present in the cell.
-
siRNA Knockdown: This genetic approach targets the JAK1 messenger RNA (mRNA), the template for protein synthesis.[8] An exogenous, double-stranded siRNA molecule, designed to be complementary to the JAK1 mRNA sequence, is introduced into the cell.[9] The cell's native RNA interference (RNAi) machinery then utilizes this siRNA to identify and degrade the target mRNA.[8][10] This prevents the translation of JAK1 mRNA into protein, leading to a depletion of the total JAK1 protein pool over time.[8] The effect is a reduction in the amount of the target protein.
Performance Comparison: Quantitative Data
The choice between a chemical inhibitor and siRNA often depends on the specific experimental goals, such as the desired duration of effect, required specificity, and tolerance for off-target effects.
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown of JAK1 |
| Target | JAK1 Protein (Kinase Activity) | JAK1 mRNA |
| Mode of Action | Reversible, competitive inhibition of ATP binding | Post-transcriptional gene silencing via mRNA degradation |
| Efficacy | High potency, with IC₅₀ values in the low nanomolar range (e.g., Abrocitinib IC₅₀ ≈ 29 nM; Baricitinib IC₅₀ ≈ 5.9 nM)[11][12] | Highly efficient, can achieve >90% reduction in target mRNA and protein levels.[8][13][14] 50% protein reduction has been observed at concentrations as low as 2.5 pM.[8][13] |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours required for protein depletion)[10] |
| Duration of Effect | Transient, dependent on compound half-life and clearance | Long-lasting, effects can persist for several days (up to 11) or even weeks after a single administration.[5][8] |
| Specificity | Can have off-target effects by inhibiting other kinases with similar ATP-binding sites.[15][16] More selective JAK1 inhibitors have been developed to minimize this.[17] | Highly specific to the target mRNA sequence. However, off-target effects can occur through miRNA-like activity, which can be mitigated by careful design and chemical modifications.[9][18] |
| Reversibility | Generally reversible upon withdrawal of the compound | Not readily reversible; recovery requires new mRNA and protein synthesis |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for inhibiting JAK1 using either this compound or siRNA.
Protocol 1: Inhibition of JAK1 using this compound
This protocol outlines the steps for treating cultured cells with a small molecule inhibitor and assessing the downstream effect on STAT3 phosphorylation.
-
Cell Culture: Plate cells (e.g., HeLa or A431) in 6-well plates and grow to 70-80% confluency.[19]
-
Serum Starvation (Optional): To reduce basal STAT3 phosphorylation, replace the growth medium with serum-free or low-serum medium for 4-6 hours.[19]
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the cells. Incubate for the desired period (e.g., 1-24 hours), depending on the experimental design.
-
Cytokine Stimulation: To activate the JAK/STAT pathway, stimulate the cells with an appropriate cytokine (e.g., Interleukin-6 (IL-6) or Interferon-gamma (IFNγ)) for a short period (e.g., 15-30 minutes) before harvesting.[20]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]
-
Western Blot Analysis: Analyze protein lysates via Western blotting to assess the levels of phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., β-actin).[19][21]
Protocol 2: siRNA Knockdown of JAK1
This protocol details the process of transfecting cells with siRNA to silence JAK1 expression.
-
siRNA Design: Design or obtain 3-5 target-specific siRNAs for human JAK1.[22] Use bioinformatics tools to minimize potential off-target effects by avoiding complementarity to seed regions of other mRNAs.[9][14] A non-targeting control (NTC) siRNA should be used.
-
Cell Seeding: One day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection:
-
For each well, dilute the JAK1 siRNA or NTC siRNA into an appropriate volume of serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) into a serum-free medium and incubate for 5 minutes.[8]
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for mRNA degradation and protein depletion.
-
Validation of Knockdown:
-
qPCR: Harvest a subset of cells 24-48 hours post-transfection. Isolate RNA, perform reverse transcription to generate cDNA, and use qPCR to quantify JAK1 mRNA levels relative to a housekeeping gene (e.g., GAPDH).[23][24]
-
Western Blot: Harvest remaining cells 48-72 hours post-transfection. Lyse the cells and perform Western blot analysis to confirm the reduction of total JAK1 protein levels.[8][25]
-
-
Functional Assay: Once knockdown is confirmed, the cells can be used for downstream functional assays (e.g., cytokine stimulation and analysis of STAT phosphorylation as described in Protocol 1).
The JAK/STAT Signaling Pathway
Understanding the context in which these tools operate is essential. The canonical JAK/STAT pathway is initiated when a cytokine binds to its specific cell surface receptor, leading to receptor dimerization and the activation of receptor-associated JAKs.[4][26] The activated JAKs phosphorylate each other and tyrosine residues on the receptor's intracellular domain.[26] These phosphorylated sites serve as docking stations for STAT proteins, which are then themselves phosphorylated by the JAKs.[27] Phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.[28]
Conclusion
Both this compound and siRNA-mediated knockdown are powerful and effective methods for reducing JAK1 signaling. The choice between them is not about which is superior overall, but which is better suited for a given research question.
-
This compound is ideal for studies requiring rapid, transient, and dose-dependent inhibition of JAK1's enzymatic function. Its reversibility is advantageous for examining the acute effects of pathway blockade.
-
JAK1 siRNA is the preferred method for achieving profound and long-lasting depletion of the JAK1 protein. It offers higher specificity at the genetic level and is invaluable for dissecting the roles of the JAK1 protein itself, beyond just its kinase activity (e.g., scaffolding functions).
For comprehensive validation, researchers may benefit from using both methods in parallel. If a small molecule inhibitor and an siRNA produce the same phenotype, it provides stronger evidence that the observed effect is a direct result of on-target JAK1 inhibition, thereby controlling for the potential off-target effects inherent to each technology.[15][18]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 5. Rational design of a JAK1-selective siRNA inhibitor for the modulation of autoimmunity in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Therapeutic siRNAs Targeting the JAK/STAT Signalling Pathway in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multispecies-targeting siRNAs for the modulation of JAK1 in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. What are the therapeutic candidates targeting JAK1? [synapse.patsnap.com]
- 18. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Complex Autoinflammatory Syndrome Unveils Fundamental Principles of JAK1 Kinase Transcriptional and Biochemical Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scbt.com [scbt.com]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 28. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Jak1-IN-12: A Guide for Laboratory Professionals
Researchers and scientists handling Jak1-IN-12 must adhere to specific disposal procedures to ensure safety and regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of this kinase inhibitor, grounded in safety data sheet recommendations and standard laboratory practices.
Immediate Safety Considerations
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards. While one Safety Data Sheet (SDS) states that it is not a hazardous substance according to the Globally Harmonized System (GHS), another indicates it may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause eye and respiratory tract irritation.[1] The toxicological properties have not been thoroughly investigated.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling of the compound, especially in powdered form, should be conducted in a chemical fume hood to avoid inhalation.[2]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose in accordance with local, provincial/state, and federal regulations."[1] The following steps provide a general framework that should be adapted to your institution's specific hazardous waste management program.
1. Waste Identification and Segregation:
-
Categorize the Waste: Determine if the this compound waste is considered hazardous chemical waste according to your institution's guidelines and local regulations. Given the potential hazards, it is prudent to treat it as such.
-
Segregate Waste Streams: Do not mix this compound waste with other waste types, such as regular trash, biohazardous waste, or radioactive waste, unless it is classified as a multihazardous waste.[3]
2. Preparing Solid Waste for Disposal:
-
Unused or Expired Compound: Keep the compound in its original container if possible. Ensure the container is securely sealed.
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be collected in a designated, clearly labeled hazardous waste bag or container.[3]
3. Preparing Liquid Waste for Disposal:
-
Solutions Containing this compound: Collect all liquid waste containing this compound in a compatible, leak-proof hazardous waste container. Do not pour this waste down the drain.[2][4]
-
Container Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Also, list the concentrations and any other solvents present in the mixture.
4. Labeling and Storage:
-
Proper Labeling: All waste containers must be accurately labeled with their contents. Use your institution's official hazardous waste tags.
-
Secure Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general lab traffic.
5. Arranging for Pickup and Disposal:
-
Contact Environmental Health and Safety (EHS): Once your waste container is ready for disposal, contact your institution's EHS or equivalent department to arrange for a pickup. Follow their specific procedures for waste collection requests.
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.[2] Avoid inhaling any dust or vapors.[4][5] Absorb liquid spills with an inert material and sweep up solid spills carefully, avoiding dust generation.[2][5] Collect all cleanup materials in a sealed container for disposal as hazardous waste.[2] For personal exposure, follow these first aid measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1][6]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes.[1][2]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes and seek medical attention.[1][2][6]
-
Ingestion: Wash out the mouth with water and seek immediate medical attention.[1][2]
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Jak1-IN-12
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when handling Jak1-IN-12. The level of protection should be adapted to the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Ventilation: Class II biological safety cabinet. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
This table summarizes PPE recommendations for various laboratory activities involving potent kinase inhibitors, based on general safety protocols.[1][2]
Operational Plan: Procedural Guidance for Safe Handling
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet, which is typically -20°C for similar compounds.[2]
-
Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.
Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate all equipment after each use.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste materials must be treated as hazardous chemical waste.
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and vials, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][2]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. [1][2]
-
Decontamination: All non-disposable equipment should be decontaminated according to your institution's established procedures for hazardous chemical waste.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations.
The JAK-STAT Signaling Pathway and Inhibition by this compound
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is a critical cellular communication route activated by various cytokines and growth factors.[3] This pathway plays a key role in processes such as immunity, cell proliferation, and differentiation.[3][4] this compound, as a Jak1 inhibitor, would block the signaling cascade at the level of Jak1, thereby preventing the downstream activation of STAT proteins and subsequent gene transcription.
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
